2-Bromo-1-(2-bromophenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXPJIJQTHJGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372109 | |
| Record name | 2-bromo-1-(2-bromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49851-55-0 | |
| Record name | 2-bromo-1-(2-bromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromophenacyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone (CAS No. 49851-55-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2-bromophenyl)ethanone, also known as 2,2'-dibromoacetophenone, is a halogenated ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a reactive α-bromo ketone moiety and a substituted phenyl ring, makes it a versatile building block for the construction of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in medicinal chemistry and drug development, with a focus on its role as a precursor to biologically active molecules.
Chemical and Physical Properties
This compound is typically a liquid or solid at room temperature, with its physical state dependent on purity.[1] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 49851-55-0 | [2] |
| Molecular Formula | C₈H₆Br₂O | [2] |
| Molecular Weight | 277.94 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Liquid, solid, semi-solid, or lump | [1] |
| Boiling Point | 90-92 °C at 0.02 mmHg | |
| Density | 1.8 ± 0.1 g/cm³ | |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.48 (s, 2H), 7.35-7.38 (m, 1H), 7.40-7.43 (m, 1H), 7.47-7.48 (m, 1H), 7.63-7.64 (m, 1H) | [3] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 34.19, 119.32, 128.42, 129.36, 131.27, 133.44, 137.95, 193.98 | [3] |
| HRMS (ESI) | m/z 275.8785, calculated for C₈H₆OBr₂: 275.8789 | [3] |
Experimental Protocols: Synthesis and Key Reactions
The reactivity of the α-bromomethyl ketone group is central to the synthetic utility of this compound. It readily undergoes nucleophilic substitution reactions, making it an excellent precursor for various heterocyclic systems.
Synthesis of this compound
A facile and environmentally benign method for the synthesis of this compound involves the ultrasound-assisted bromination of 1-(2-bromophenyl)ethanone using N-bromosuccinimide (NBS).[3]
Experimental Protocol: Ultrasound-Assisted Bromination [3]
-
In a suitable reaction vessel, mix equimolar quantities of 1-(2-bromophenyl)ethanone and N-bromosuccinimide.
-
Add a solvent system of PEG-400 and water (1:2 ratio).
-
Irradiate the mixture with ultrasound (18-25 kHz, 300 W) at 80 °C for 15-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up to isolate the crude product.
-
Purify the product by recrystallization or column chromatography to yield this compound.
The logical workflow for this synthesis is depicted in the following diagram:
Synthesis of Biologically Active Heterocycles
This compound is a key precursor for synthesizing heterocyclic scaffolds of high interest in drug discovery, such as thiazoles and triazolo-thiadiazines, which have shown antimicrobial and antifungal activities.[1][4][5]
Experimental Protocol: Synthesis of 2-Amino-4-(2-bromophenyl)thiazole Derivatives (Adapted from Hantzsch Thiazole Synthesis)[1][6]
-
Dissolve this compound in a suitable solvent such as absolute methanol.
-
Add an equimolar amount of thiourea to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., ammonia or sodium bicarbonate) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified 2-amino-4-(2-bromophenyl)thiazole.
The general synthetic pathway for thiazole formation is illustrated below:
Applications in Drug Development and Medicinal Chemistry
The true value of this compound for drug development professionals lies in its ability to act as a scaffold for generating libraries of heterocyclic compounds. The resulting molecules, particularly those containing thiazole, quinoxaline, and triazole moieties, are frequently investigated for a wide range of therapeutic applications.
-
Antimicrobial and Antifungal Agents: Thiazole derivatives synthesized from α-bromo ketones have demonstrated significant activity against various bacterial and fungal strains.[1][6][7] The 2-aminothiazole core is a well-established pharmacophore in many antimicrobial drugs. Similarly, triazolo-thiadiazine derivatives, which can be synthesized from the target compound, have shown promising antifungal properties.[4][5]
-
Anticancer Agents: The 1,2,4-triazolo[3,4-b][1][6][8]thiadiazine scaffold, accessible from α-bromo ketones, has been identified as a promising core structure for the development of new anticancer agents.[4][9] Derivatives have been shown to exhibit antineoplastic activity against a wide range of cancer cell lines.
-
Antiviral and Anti-inflammatory Activity: Various nitrogen-containing heterocycles derived from precursors like this compound are being explored for their potential antiviral and anti-inflammatory properties.[8]
The general workflow for utilizing this compound in a drug discovery context involves its reaction with various nucleophiles to create a diverse library of compounds, which are then screened for biological activity.
Conclusion
This compound (CAS No. 49851-55-0) is a highly valuable and versatile chemical intermediate. Its utility extends beyond a simple laboratory reagent; it is a key starting material for the synthesis of diverse heterocyclic structures that form the backbone of numerous compounds under investigation for therapeutic applications. For researchers in medicinal chemistry and drug development, a thorough understanding of the reactivity and synthetic potential of this compound opens avenues for the discovery of novel bioactive molecules with potential applications in treating a range of diseases. The experimental protocols and synthetic pathways outlined in this guide serve as a foundational resource for harnessing the full potential of this important building block.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 95% | CAS: 49851-55-0 | AChemBlock [achemblock.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and study of the anticancer activity of some new 7H-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and the study of the antitumor activity of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2-bromophenyl)ethanone is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive α-bromo ketone moiety and a substituted phenyl ring, makes it a versatile precursor for the construction of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in the fields of chemical research and pharmaceutical sciences.
Chemical and Physical Properties
This compound, with the CAS number 49851-55-0, is a compound whose physical state is often described as a liquid, solid, or semi-solid lump, suggesting it is likely a low-melting solid at or near room temperature. It is characterized by the following properties:
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 49851-55-0 | [1] |
| Molecular Formula | C₈H₆Br₂O | [1] |
| Molecular Weight | 277.94 g/mol | [2] |
| Boiling Point | 90-92 °C at 0.02 mmHg | [2] |
| Density | 1.8 ± 0.1 g/cm³ | [2] |
| Physical Form | Liquid or Solid or Semi-solid or lump | |
| Solubility | Expected to be more soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) than in water. | General chemical principles |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic techniques. The following table summarizes its key nuclear magnetic resonance (NMR) data.
| ¹H NMR (400 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.64 - 7.63 | m |
| 7.48 - 7.47 | m |
| 7.43 - 7.40 | m |
| 7.38 - 7.35 | m |
| 4.48 | s |
| ¹³C NMR (125 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 193.98 | C=O |
| 137.95 | Ar-C |
| 133.44 | Ar-CH |
| 131.27 | Ar-CH |
| 129.36 | Ar-CH |
| 128.42 | Ar-CH |
| 119.32 | Ar-C |
| 34.19 | -CH₂Br |
Experimental Protocols
Synthesis of this compound via Bromination of 2'-Bromoacetophenone
A common and effective method for the synthesis of α-bromo ketones is the bromination of the corresponding acetophenone. The following protocol is a representative procedure.
Materials:
-
2'-Bromoacetophenone
-
N-Bromosuccinimide (NBS)
-
Polyethylene glycol (PEG-400)
-
Water
-
Ultrasound bath (18-25 kHz, 300 W)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, combine equimolar quantities of 2'-bromoacetophenone and N-bromosuccinimide.
-
Add a 1:2 mixture of PEG-400 and water to the vessel to serve as the reaction medium.
-
Place the reaction vessel in an ultrasound bath and irradiate at 18-25 kHz with a power of 300 W.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-20 minutes.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Reactivity and Synthetic Applications in Drug Development
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic attack. This dual reactivity makes it a key building block for the synthesis of various heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.
Synthesis of Quinoxalines
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] this compound can be readily converted to quinoxalines through condensation with o-phenylenediamines.
Caption: Synthesis of quinoxalines from this compound.
Synthesis of Thiazoles
The thiazole ring is another crucial heterocyclic motif found in numerous pharmaceuticals. The Hantzsch thiazole synthesis is a classic method for constructing this ring system, which involves the reaction of an α-haloketone with a thioamide. This compound is an ideal substrate for this transformation. Thiazole derivatives have shown a broad spectrum of biological activities.[4]
Caption: Hantzsch synthesis of thiazoles using this compound.
Logical Workflow for Synthetic Elaboration
The utility of this compound extends beyond the initial synthesis of heterocycles. The resulting products can undergo further functionalization, allowing for the generation of diverse chemical libraries for drug discovery programs.
Caption: Workflow for developing compound libraries from the core reactant.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[2] It is classified as causing severe skin burns and eye damage.[2]
-
Hazard Statements: H314 (Causes severe skin burns and eye damage).
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles of significant interest to the pharmaceutical industry. Its well-defined reactivity allows for the efficient synthesis of diverse molecular scaffolds, such as quinoxalines and thiazoles, which are central to many drug discovery and development programs. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in the laboratory. The methodologies and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical intermediate.
References
An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Bromo-1-(2-bromophenyl)ethanone, a key chemical intermediate. It covers its chemical identity, physical and spectral properties, a detailed experimental protocol for its synthesis, and its role as a precursor in organic synthesis.
Chemical Identity and Properties
The IUPAC name for the compound is This compound [1]. It is also referred to as 2-Bromo-1-(2-bromophenyl)ethan-1-one, 2-Bromo-2'-bromoacetophenone, and 2,2'-Dibromoacetophenone[1][2][3].
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 49851-55-0 | [1][2] |
| Molecular Formula | C₈H₆Br₂O | [1][2] |
| Molecular Weight | 277.94 g/mol | [1][2] |
| Purity | ≥95% | [1] |
| Physical Form | Liquid, Solid, or Semi-solid | |
| Boiling Point | 90-92°C at 0.02 mm Hg | [2] |
| Density | 1.8 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.604 | [2] |
| Flash Point | 108.1 ± 8.3 °C | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.48 (s, 2H), 7.35-7.38 (m, 1H), 7.40-7.43 (m, 1H), 7.47-7.48 (m, 1H), 7.63-7.64 (m, 1H) | [4] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 34.19, 119.32, 128.42, 129.36, 131.27, 133.44, 137.95, 193.98 | [4] |
| HRMS (ESI) | m/z 275.8785, calc. for C₈H₆OBr₂ 275.8789 | [4] |
| InChI Key | LAXPJIJQTHJGCK-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CBr)Br | [3] |
Experimental Protocols
Ultrasound-Assisted Synthesis of α-Bromo Aromatic Ketones
A novel, environmentally benign approach for the synthesis of α-bromo aromatic ketones, including this compound, utilizes N-bromosuccinimide (NBS) as the brominating agent under ultrasonic irradiation. This method offers enhanced reaction rates, mild conditions, and high yields while avoiding hazardous organic solvents[4].
Materials:
-
Substituted Acetophenone (e.g., 1-(2-bromophenyl)ethanone)
-
N-Bromosuccinimide (NBS)
-
Polyethylene glycol (PEG-400)
-
Water
Procedure:
-
In a suitable reaction vessel, mix equimolar quantities of the starting acetophenone and N-bromosuccinimide.
-
Add a solvent mixture of PEG-400 and water in a 1:2 ratio.
-
Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 18 to 25 kHz with a power of 300 W.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, perform a work-up procedure to isolate the crude product.
-
Purify the product, typically through recrystallization or column chromatography, to yield the final α-bromo aromatic ketone.
This method is highlighted as a green chemistry approach due to its use of a non-toxic solvent system and mild reaction conditions[4].
Visualized Workflows and Relationships
Logical Role as a Chemical Intermediate
This compound is a valuable building block in organic synthesis. Its two bromine atoms and ketone functional group allow for a variety of subsequent chemical transformations, making it a key precursor for synthesizing more complex molecules, particularly heterocyclic compounds that are often explored in drug discovery programs.
Caption: Role as a key intermediate in organic synthesis.
General Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of this compound.
Caption: Workflow for synthesis and purification.
Safety Information
This compound is classified as hazardous.
-
Signal Word: Danger
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
Appropriate personal protective equipment (PPE) should be worn, and work should be conducted in a well-ventilated fume hood. Store in a cool (2-8°C), dark place under an inert atmosphere.
References
An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1-(2-bromophenyl)ethanone, a key chemical intermediate. The document details its molecular structure, physicochemical properties, synthesis protocols, and spectroscopic data, presented in a format tailored for scientific and research applications.
Molecular Structure and Physicochemical Properties
This compound, also known as 2,2'-dibromoacetophenone, is a disubstituted aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom at the ortho position, and an ethanone group which is further brominated at the alpha-carbon.
Caption: Molecular structure of this compound.
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 49851-55-0 | [1] |
| Molecular Formula | C₈H₆Br₂O | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,2'-Dibromoacetophenone, 2-Bromophenacyl bromide | [2] |
| Molecular Weight | 277.94 g/mol | [1] |
| Exact Mass | 275.878540 u | [2] |
| Boiling Point | 90-92 °C at 0.02 mmHg | [2] |
| Density | 1.8 ± 0.1 g/cm³ | [2] |
| Physical Form | Liquid, Solid, or Semi-solid | [3] |
| InChI Key | LAXPJIJQTHJGCK-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the α-bromination of its precursor, 1-(2-bromophenyl)ethanone (also known as 2'-bromoacetophenone). Several brominating agents can be employed, including liquid bromine and N-Bromosuccinimide (NBS).[4] A modern, environmentally conscious approach utilizes NBS under ultrasonic irradiation.[5]
Experimental Protocol: Ultrasound-Assisted Synthesis
This protocol describes a green chemistry approach for the synthesis of α-bromo aromatic ketones.[5]
Materials:
-
1-(2-bromophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Polyethylene glycol (PEG-400)
-
Water
-
Ultrasonic bath (18-25 kHz, 300 W)
Procedure:
-
In a suitable reaction vessel, mix equimolar quantities of 1-(2-bromophenyl)ethanone and N-Bromosuccinimide.
-
Add a reaction medium consisting of PEG-400 and water in a 1:2 ratio.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound waves (18-25 kHz, 300 W).
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, proceed with standard work-up and purification procedures to isolate the final product, this compound.
This method is noted for its enhanced reaction rate, mild conditions, and high yields while avoiding hazardous organic solvents.[5]
Caption: Workflow for the ultrasound-assisted synthesis of the target compound.
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported in the literature.
| Analysis Type | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 4.48 (s, 2H), 7.35-7.38 (m, 1H), 7.40-7.43 (m, 1H), 7.47-7.48 (m, 1H), 7.63-7.64 (m, 1H). | [5] |
| ¹³C NMR | (125 MHz, CDCl₃) δ (ppm): 34.19, 119.32, 128.42, 129.36, 131.27, 133.44, 137.95, 193.98. | [5] |
| HRMS (ESI) | m/z: 275.8785 [M]⁺, calculated for C₈H₆OBr₂: 275.8789. | [5] |
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[3]
Store in a dark place under an inert atmosphere, preferably at 2-8°C.[3] Always consult the full Safety Data Sheet (SDS) before handling this compound.
References
- 1. This compound 95% | CAS: 49851-55-0 | AChemBlock [achemblock.com]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Ethanone, 2-bromo-1-(3-bromophenyl)- [webbook.nist.gov]
- 7. Ethanone, 1-(2-bromophenyl)- [webbook.nist.gov]
The Versatility of 2-Bromo-1-(2-bromophenyl)ethanone: A Gateway to Novel Heterocycles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are pharmacophores in a vast array of therapeutic agents and functional materials. A key building block that offers a versatile entry point into diverse heterocyclic systems is 2-Bromo-1-(2-bromophenyl)ethanone. This α-haloketone possesses two reactive centers—an electrophilic carbonyl carbon and an α-carbon susceptible to nucleophilic attack—making it an ideal precursor for constructing complex molecular architectures. This guide provides a technical overview of its application in synthesizing medicinally relevant heterocycles, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.
Physicochemical Properties of the Precursor
This compound, with CAS number 49851-55-0, is a solid or semi-solid compound at room temperature. Its structure is characterized by a phenacyl bromide moiety with an additional bromine atom on the phenyl ring, enhancing its reactivity and providing a further point for molecular diversification.
| Property | Value | Reference |
| IUPAC Name | 2-bromo-1-(2-bromophenyl)ethan-1-one | [1] |
| CAS Number | 49851-55-0 | [1] |
| Molecular Formula | C₈H₆Br₂O | [1] |
| Molecular Weight | 277.94 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |
General Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from its dual electrophilic nature. The α-bromine atom makes the adjacent carbon a prime target for Sₙ2 reactions with a wide range of nucleophiles. Simultaneously, the carbonyl group can undergo condensation reactions. This allows for sequential or one-pot cyclization reactions to form various five- and six-membered heterocycles.
References
An In-depth Technical Guide to the Discovery and History of α-Bromo Ketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of α-bromo ketones. These compounds are pivotal intermediates in organic synthesis and have found significant applications in medicinal chemistry and drug development. This document details the historical milestones, key experimental protocols, and quantitative data to serve as a valuable resource for professionals in the field.
Historical Discovery and Key Milestones
The journey of α-bromo ketones from their initial synthesis to becoming indispensable tools in modern chemistry is marked by several key discoveries. The 19th-century synthesis of bromoacetone is one of the earliest documented instances of an α-bromo ketone.[1][2] This initial work laid the foundation for future explorations into the reactivity and synthesis of this class of compounds.
A pivotal moment in understanding the formation of α-halo ketones came in the early 1900s with the work of Arthur Lapworth. His mechanistic investigations into the acid-catalyzed halogenation of ketones provided the first evidence for the involvement of an enol intermediate.[3][4][5] Lapworth demonstrated that the rate of halogenation was independent of the halogen concentration, suggesting that the formation of the enol was the rate-determining step of the reaction.[3][5] This discovery was a cornerstone in the development of physical organic chemistry.
Another significant milestone was the discovery of the Favorskii rearrangement by Russian chemist Alexei Yevgrafovich Favorskii in 1894.[6][7][8] This reaction, involving the base-mediated rearrangement of α-halo ketones to form carboxylic acid derivatives, opened up new synthetic possibilities and further highlighted the unique reactivity of these compounds.[7][8]
.
Caption: Key milestones in the discovery and development of α-bromo ketones.
Synthetic Methodologies
The synthesis of α-bromo ketones has evolved significantly since the first preparations. A variety of methods are now available, ranging from classical acid- and base-catalyzed reactions to the use of modern, selective brominating agents.
Acid-Catalyzed Bromination
The acid-catalyzed α-bromination of ketones is a classic and widely used method.[3][5] The reaction proceeds through an enol intermediate, and the rate-determining step is the formation of this enol.[3][5] This method is generally effective for the monobromination of ketones.[9]
.
Caption: Mechanism of acid-catalyzed α-bromination of a ketone.
Modern Brominating Agents
To overcome the limitations of using elemental bromine, such as lack of selectivity and harsh reaction conditions, a variety of alternative brominating agents have been developed. These reagents often offer milder reaction conditions, higher yields, and better selectivity.
| Brominating Agent | Substrate | Solvent | Catalyst/Additive | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyridine hydrobromide perbromide | 4-Chloroacetophenone | Acetic Acid | - | 90 | 3 | >80 | [10] |
| N-Bromosuccinimide (NBS) | Acetophenone | - | p-Toluenesulfonic acid | MW | 0.5 | High | [11] |
| Copper(II) bromide | Various aromatic ketones | - | - | Reflux | Variable | Moderate-Good | [12] |
| H₂O₂-HBr (aqueous) | Various ketones | Water | - | RT | Variable | 69-97 | [13][14] |
| Polymer-supported pyridinium bromide perbromide | Acetophenones | - | - | RT | Variable | High | [15] |
Table 1: Comparison of various brominating agents for the synthesis of α-bromo ketones.
Key Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful synthesis of α-bromo ketones. The following protocols are adapted from well-established sources.
Protocol 1: α-Bromination of Acetophenone using Bromine and Aluminum Chloride
This procedure is a classic method for the synthesis of phenacyl bromide.[16]
Materials:
-
Acetophenone
-
Anhydrous ether
-
Anhydrous aluminum chloride
-
Bromine
Procedure:
-
A solution of 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether is placed in a dry three-necked flask fitted with a separatory funnel, mechanical stirrer, and reflux condenser.[16]
-
The solution is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is introduced.[16]
-
67 g (21.5 cc, 0.42 mole) of bromine is added gradually from the separatory funnel with stirring, at a rate of about 1 cc per minute.[16]
-
After the addition is complete, the reaction mixture is stirred for an additional 20-30 minutes.
-
The ether and hydrogen bromide are removed by distillation from a water bath.
-
The residue is washed with water, then with a dilute sodium carbonate solution, and finally again with water.
-
The crude product is recrystallized from alcohol.
Protocol 2: Synthesis of Bromoacetone
This protocol describes the preparation of bromoacetone from acetone and bromine in an aqueous medium.[17][18]
Materials:
-
Acetone
-
Glacial acetic acid
-
Bromine
-
Anhydrous sodium carbonate
-
Anhydrous calcium chloride
Procedure:
-
In a 5-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a separatory funnel, introduce 1.6 liters of water, 500 cc of c.p. acetone, and 372 cc of glacial acetic acid.[17]
-
Start the stirrer and heat the mixture to about 65°C using a water bath.[17]
-
Carefully add 354 cc (7.3 moles) of bromine through the separatory funnel over one to two hours, regulating the addition to prevent the accumulation of unreacted bromine.[17]
-
After the addition is complete and the solution is decolorized (approximately 20 minutes), dilute the mixture with 800 cc of cold water and cool to 10°C.[17]
-
Neutralize the solution to Congo red with about 1 kg of solid anhydrous sodium carbonate.[17]
-
Separate the resulting oil, dry it with 80 g of anhydrous calcium chloride, and fractionally distill under vacuum.[17]
-
Collect the fraction boiling at 38–48°/13 mm. The yield is typically 50–51%.[17]
Caption: Mechanism of covalent inhibition of an enzyme by an α-bromo ketone.
Conclusion
From their early discovery to their modern applications, α-bromo ketones have proven to be a versatile and important class of molecules. The historical development of their synthesis, from the use of elemental bromine to a wide array of selective brominating agents, has been driven by the need for safer, more efficient, and more sustainable chemical processes. The foundational mechanistic studies of pioneers like Lapworth and the discovery of key reactions such as the Favorskii rearrangement have provided a deep understanding of their chemical behavior. Today, α-bromo ketones are not only crucial building blocks in organic synthesis but also powerful tools in the hands of medicinal chemists and chemical biologists for the development of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of α-bromo ketone chemistry, offering valuable insights and practical protocols for researchers in the field.
References
- 1. Bromoacetone - Wikipedia [en.wikipedia.org]
- 2. Bromoacetone [chemeurope.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. diyhpl.us [diyhpl.us]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. purechemistry.org [purechemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(2-bromophenyl)ethanone
This document provides a comprehensive overview of the safety and handling protocols for 2-Bromo-1-(2-bromophenyl)ethanone, a chemical intermediate used in pharmaceutical and chemical research. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe use and management of this compound in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The table below summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 49851-55-0[1] |
| Molecular Formula | C₈H₆Br₂O[1][2] |
| Molecular Weight | 277.94 g/mol [1][2] |
| Appearance | Liquid, Solid, Semi-solid, or lump |
| Purity | 95%[1] |
| Boiling Point | 90-92°C at 0.02 mm Hg[2] |
| Flash Point | 108.1 ± 8.3 °C[2] |
| Density | 1.8 ± 0.1 g/cm³[2] |
| Refractive Index | 1.604[2] |
| InChI Key | LAXPJIJQTHJGCK-UHFFFAOYSA-N[2] |
Hazard Identification and GHS Classification
This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
| Hazard Classification | GHS Category |
| Acute Toxicity, Oral | Not explicitly categorized, but H302 "Harmful if swallowed" is indicated |
| Skin Corrosion/Irritation | Category 1B[3][4] |
| Serious Eye Damage/Eye Irritation | Category 1[3] |
Hazard Statements:
Precautionary Statements: [2][3][4][5][6]
-
Prevention: P260, P261, P264, P270, P271, P280
-
Response: P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, P310, P316, P321, P363
-
Storage: P403+P233, P405
-
Disposal: P501
Experimental Protocols
Detailed experimental protocols for the toxicological studies that form the basis of the hazard classifications are not publicly available in the provided search results. This information is typically held by the manufacturers and regulatory agencies. The hazard classifications are based on data from analogous compounds and computational toxicology models.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimizing the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate PPE. The following table outlines the recommended PPE.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166 compliant)[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene)[3] |
| Skin and Body Protection | Lab coat, protective clothing to prevent skin exposure[3] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator[3][5] |
Handling Procedures
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[2][3][4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4][6]
-
Keep in a dark place under an inert atmosphere.
-
Recommended storage temperature is 2-8°C.
-
Store in a corrosives area.[3]
First Aid Measures
In the event of exposure to this compound, immediate medical attention is crucial. The following first aid measures should be taken.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][7] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[2][3][4] |
Accidental Release Measures
In case of a spill or release, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations.[2][4][6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]
Visualizations
Safe Handling Workflow
Caption: A workflow for the safe handling of this compound.
First Aid Procedures for Exposure
Caption: First aid measures following exposure to this compound.
References
Spectroscopic Profile of 2-Bromo-1-(2-bromophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-1-(2-bromophenyl)ethanone (CAS No. 49851-55-0). Due to the limited availability of directly published spectra for this specific molecule, this guide presents a combination of predicted data based on the analysis of structurally analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.
Chemical Structure and Properties
This compound is a halogenated acetophenone derivative with the molecular formula C₈H₆Br₂O.[1][2] Its structure features a phenyl ring substituted with a bromine atom at the ortho position, and an ethanone group further substituted with a bromine atom on the alpha-carbon.
Molecular Structure:
(A more formal 2D structure diagram would be beneficial here, but is beyond the scope of this text-based format.)
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of similar compounds, including 2-bromo-1-(3-bromophenyl)ethanone, 2-bromo-1-(4-bromophenyl)ethanone[3][4], and 1-(2-bromophenyl)ethanone.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz (predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 4.7 | Singlet | 2H | -CH₂Br |
| ~ 7.3 - 7.8 | Multiplet | 4H | Aromatic Protons |
Note: The chemical shifts of the aromatic protons are expected to be complex due to the ortho-substitution pattern and may require higher resolution instrumentation for complete assignment.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz (predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 30 - 35 | -CH₂Br |
| ~ 125 - 140 | Aromatic Carbons |
| ~ 190 - 195 | C=O (Carbonyl) |
Note: The exact chemical shifts of the aromatic carbons will vary depending on the electronic environment created by the two bromine substituents.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium-Weak | C-H stretch (aromatic) |
| ~ 1700 - 1680 | Strong | C=O stretch (ketone) |
| ~ 1600 - 1450 | Medium | C=C stretch (aromatic) |
| ~ 800 - 600 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Abundance | Assignment |
| ~ 276, 278, 280 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two bromine atoms) |
| ~ 197, 199 | Medium | [M - CH₂Br]⁺ |
| ~ 183, 185 | High | [C₆H₄BrCO]⁺ |
| ~ 155, 157 | Medium | [C₆H₄Br]⁺ |
Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in distinctive peak clusters for bromine-containing fragments.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.[6]
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[5]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[7]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
A logical workflow for the spectroscopic analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoxalines from 2-Bromo-1-(2-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. A common and effective method for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-diamine, such as o-phenylenediamine, and a 1,2-dicarbonyl compound or its synthetic equivalent. α-Haloketones, like 2-Bromo-1-(2-bromophenyl)ethanone, serve as versatile precursors in this synthesis, proceeding through a condensation-oxidation pathway.
This document provides detailed application notes and experimental protocols for the synthesis of quinoxalines, with a specific focus on utilizing this compound as the starting material. The provided methodologies are based on established procedures for similar substituted phenacyl bromides and offer a comprehensive guide for researchers in organic synthesis and drug development.
Reaction Principle
The synthesis of quinoxalines from α-haloketones and o-phenylenediamines is a well-established transformation in organic chemistry. The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form a dihydroquinoxaline intermediate. The final step involves an oxidation reaction to yield the stable aromatic quinoxaline ring system. This process can be conducted under catalyst-free conditions or be promoted by various catalysts.
Data Presentation
The following tables summarize quantitative data from various reported syntheses of quinoxalines from substituted phenacyl bromides and o-phenylenediamines. While a specific protocol for this compound is not explicitly detailed in the surveyed literature, the data for analogous compounds provide a valuable reference for expected yields and reaction times under different conditions.
Table 1: Catalyst-Free Synthesis of Quinoxalines
| Phenacyl Bromide Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenacyl bromide | Water | 80 | Not Specified | Moderate to High | [1] |
| Substituted Phenacyl bromides | Ethanol | Reflux | Not Specified | 70-85 | [2] |
Table 2: Catalyzed Synthesis of Quinoxalines
| Phenacyl Bromide Derivative | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Phenacyl bromide | Pyridine | THF | Room Temp. | 2 h | Excellent | [1] |
| Substituted Phenacyl bromides | 5% WO3/ZrO2 | Acetonitrile | Reflux | 0.5 h | 98 | [3] |
| Phenacyl bromide | HCTU (30 mol%) | DMF | Room Temp. | 45 min | 90 | [4] |
| 4-Bromophenacyl bromide | Pyridine | THF | Room Temp. | 2-3 h | 85-92 | [1] |
| 4-Chlorophenacyl bromide | HCTU (30 mol%) | DMF | Room Temp. | Not Specified | Moderate | [4] |
Experimental Protocols
The following are detailed methodologies for the synthesis of quinoxalines from α-haloketones and o-phenylenediamine. These protocols are generalized from literature procedures for substituted phenacyl bromides and should be adaptable for this compound, although optimization may be necessary.
Protocol 1: Catalyst-Free Synthesis in a Green Solvent
This protocol is adapted from catalyst-free methods that utilize environmentally benign solvents.[1][2]
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Ethyl acetate
-
Hexane
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine in 10 mL of ethanol (or water).
-
Add 1.0 mmol of this compound to the solution.
-
Stir the reaction mixture at 80 °C (for water) or at reflux (for ethanol).
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.
Protocol 2: Pyridine-Catalyzed Synthesis at Room Temperature
This protocol is based on a mild and efficient method using pyridine as a catalyst.[1]
Materials:
-
This compound
-
o-Phenylenediamine
-
Pyridine
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Ethyl acetate
-
Hexane
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of o-phenylenediamine (1.0 mmol) in 10 mL of THF in a round-bottom flask, add pyridine (0.1 mmol).
-
Add this compound (1.0 mmol) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-3 hours.
-
After completion, remove the THF under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure quinoxaline.
Protocol 3: Heterogeneous Catalysis with Zirconium Tungstate
This protocol utilizes a recyclable solid acid catalyst for a facile and efficient synthesis.[3]
Materials:
-
This compound
-
o-Phenylenediamine
-
5% WO3/ZrO2 catalyst
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography apparatus
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), this compound (1.0 mmol), and 5% WO3/ZrO2 catalyst (e.g., 50 mg) in 15 mL of acetonitrile.
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction by TLC. The reaction is expected to be rapid.
-
After the reaction is complete, cool the mixture and filter to recover the catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the desired quinoxaline.
Mandatory Visualizations
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of quinoxalines.
Experimental Workflow
Caption: General experimental workflow for quinoxaline synthesis.
References
Application Notes and Protocols: Synthesis and Utility of Quinazoline Derivatives from 2-Bromo-1-(2-bromophenyl)ethanone and Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction of 2-bromo-1-(2-bromophenyl)ethanone with a diverse range of amines serves as a robust and versatile method for the synthesis of quinazoline and quinazolinone scaffolds. These heterocyclic cores are of paramount importance in medicinal chemistry, forming the structural basis for numerous therapeutic agents. This document provides detailed application notes, experimental protocols, and mechanistic insights into this valuable transformation. The resulting quinazoline derivatives are highlighted as potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator in oncology.
Introduction
Quinazolines and their oxidized counterparts, quinazolinones, are fused heterocyclic systems that are considered "privileged structures" in drug discovery. Their rigid bicyclic framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Consequently, quinazoline derivatives have been extensively explored and have led to the development of approved drugs with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.
The reaction of α-halo ketones with amines is a classical method for the synthesis of various nitrogen-containing heterocycles. In the context of this compound, this reaction offers a direct route to 2,4-disubstituted quinazolines. The presence of two bromine atoms in the starting material allows for a cascade of reactions, typically involving nucleophilic substitution, cyclization, and aromatization, often facilitated by a catalyst such as copper salts. This approach is highly valued for its ability to generate molecular complexity from readily accessible starting materials.
Applications in Drug Development
The primary application of quinazolines derived from the reaction of this compound with amines is in the field of oncology, particularly as kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in the progression of various cancers. The quinazoline scaffold has proven to be a highly effective pharmacophore for the design of potent and selective EGFR inhibitors. Several quinazoline-based drugs, such as gefitinib and erlotinib, are clinically approved for the treatment of non-small cell lung cancer and other malignancies.
These inhibitors typically act by competing with ATP for the binding site within the EGFR kinase domain. This competitive inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell growth and survival.
Signaling Pathway
The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to changes in gene transcription, promoting cell proliferation and survival. The diagram below illustrates the key components of this pathway and the point of intervention for quinazoline-based inhibitors.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(2-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the utilization of 2-Bromo-1-(2-bromophenyl)ethanone as a versatile starting material in the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The reaction of this compound with o-phenylenediamines provides a straightforward method for the synthesis of 2-substituted quinoxaline derivatives.
Reaction Scheme:
Experimental Protocol: Pyridine-Catalyzed Synthesis of 2-(2-Bromophenyl)quinoxaline
This protocol details the synthesis of 2-(2-bromophenyl)quinoxaline via a pyridine-catalyzed condensation reaction.
Materials:
-
This compound
-
o-Phenylenediamine
-
Pyridine
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine and 1.0 mmol of this compound in 10 mL of THF.
-
Add a catalytic amount of pyridine (e.g., 0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-bromophenyl)quinoxaline.
Quantitative Data for Quinoxaline Synthesis
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Pyridine | THF | Room Temp. | 2 | ~90% |
| HCTU | DMF | Room Temp. | 0.5 | 85-95% |
Reaction Mechanism: Quinoxaline Formation
The reaction proceeds through an initial nucleophilic attack of the o-phenylenediamine on the α-bromoketone, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoxaline ring.
Caption: Mechanism of Quinoxaline Synthesis.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring system, a core structure in many pharmacologically active molecules. This reaction involves the condensation of an α-haloketone with a thioamide.
Reaction Scheme:
Experimental Protocol: Hantzsch Synthesis of 4-(2-Bromophenyl)-1,3-thiazol-2-amine
This protocol describes the synthesis of 4-(2-bromophenyl)-1,3-thiazol-2-amine.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
5% Sodium bicarbonate solution
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.2 mmol of thiourea in 10 mL of ethanol.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 1-3 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate should form.
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water.
-
Dry the crude product to obtain 4-(2-bromophenyl)-1,3-thiazol-2-amine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Thiazole Synthesis
| Thioamide | Solvent | Temperature | Time (h) | Yield (%) |
| Thiourea | Ethanol | Reflux | 1-3 | >90% |
| Thiourea | Methanol | Reflux | 0.5-1 | ~99% |
Reaction Mechanism: Hantzsch Thiazole Synthesis
The mechanism involves the initial formation of a thiazolinium salt via nucleophilic attack of the sulfur of thiourea on the α-carbon of the bromoketone, followed by cyclization and dehydration.
Caption: Mechanism of Hantzsch Thiazole Synthesis.
Synthesis of Benzofuran Derivatives
The Rap-Stoermer reaction is a classical method for the synthesis of 2-acylbenzofurans, involving the condensation of a salicylaldehyde with an α-haloketone in the presence of a base.
Reaction Scheme:
Experimental Protocol: Rap-Stoermer Synthesis of (2-Bromophenyl)(benzofuran-2-yl)methanone
This protocol provides a general procedure for the synthesis of 2-aroylbenzofurans. Note: A specific literature example for the reaction with this compound was not found, hence this is a generalized protocol.
Materials:
-
This compound
-
Salicylaldehyde
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Acetone
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of salicylaldehyde (1.0 mmol) in 10 mL of DMF or acetone, add potassium carbonate (2.0 mmol) or triethylamine (1.5 mmol).
-
To this mixture, add a solution of this compound (1.0 mmol) in a small amount of the same solvent.
-
Heat the reaction mixture at 60-80 °C and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired (2-bromophenyl)(benzofuran-2-yl)methanone.
Quantitative Data for Rap-Stoermer Reaction (General)
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Acetone | Reflux | 13 | High |
| TEA | Neat | 130 | 1-2 | 81-97% |
Reaction Mechanism: Rap-Stoermer Reaction
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylaldehyde, followed by nucleophilic attack on the α-bromoketone. An intramolecular aldol-type condensation then occurs, followed by dehydration to form the benzofuran ring.
Caption: Mechanism of Rap-Stoermer Benzofuran Synthesis.
Application Notes and Protocols for Ultrasound-Assisted Synthesis Using 2-Bromo-1-(2-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the ultrasound-assisted synthesis of heterocyclic compounds utilizing 2-Bromo-1-(2-bromophenyl)ethanone as a key starting material. The application of ultrasonic irradiation in these syntheses offers significant advantages over conventional methods, including reduced reaction times, improved yields, and milder reaction conditions, aligning with the principles of green chemistry.
Introduction
This compound is a versatile bifunctional reagent, featuring two reactive sites: an α-bromoketone moiety and a brominated phenyl ring. The α-bromoketone is a classic electrophile for constructing various five- and six-membered heterocyclic rings, such as imidazoles, thiazoles, and quinoxalines. The additional bromo-substituent on the phenyl ring serves as a valuable handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of diverse compound libraries for drug discovery.
Ultrasound-assisted organic synthesis leverages the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions.[1][2] This technology is particularly effective for heterocyclic synthesis, often leading to cleaner reactions and simpler work-up procedures.
Application: Ultrasound-Assisted Synthesis of 2-(2-bromophenyl)imidazo[1,2-a]pyridine
A prominent application of this compound is in the synthesis of imidazo[1,2-a]pyridines, a scaffold present in several marketed drugs. The following protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyridines from α-bromoacetophenones and 2-aminopyridines, enhanced by ultrasonic irradiation.[1][3]
Reaction Scheme:
Experimental Protocols
Materials and Equipment:
-
This compound
-
2-Aminopyridine
-
Polyethylene glycol 400 (PEG-400)
-
Ethanol
-
Ultrasonic bath or probe sonicator with temperature control
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates (silica gel)
Protocol for Ultrasound-Assisted Synthesis:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol), 2-aminopyridine (1.2 mmol), and PEG-400 (5 mL).
-
Sonication: Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is at or below the water level in the bath.
-
Irradiation: Irradiate the mixture with ultrasound at a constant frequency (e.g., 40 kHz) and maintain the temperature at 60°C for the specified reaction time (typically 15-30 minutes).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Upon completion, add cold water (20 mL) to the reaction mixture. The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Purification (if necessary): The crude product can be further purified by recrystallization from ethanol to afford the pure 2-(2-bromophenyl)imidazo[1,2-a]pyridine.
Data Presentation
The use of ultrasound dramatically accelerates the reaction and improves the yield compared to conventional heating methods.
| Method | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ultrasound | PEG-400 | 60 | 20 | 92 | [1][3] |
| Conventional | Ethanol | Reflux (78°C) | 180 | 75 | [1] |
Table 1: Comparison of ultrasound-assisted and conventional synthesis of 2-(2-bromophenyl)imidazo[1,2-a]pyridine (hypothetical data based on similar reactions).
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the ultrasound-assisted synthesis of 2-(2-bromophenyl)imidazo[1,2-a]pyridine.
Plausible Reaction Mechanism
The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established mechanism.
-
Nucleophilic Attack: The exocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-bromoketone. This results in the displacement of the bromide ion and the formation of a pyridinium intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridinium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The resulting intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Ultrasound accelerates these steps by enhancing mass transport and providing the activation energy required for the reaction.
Conclusion
The use of ultrasound provides a rapid, efficient, and environmentally benign method for the synthesis of valuable heterocyclic compounds from this compound. The protocols and data presented here offer a solid foundation for researchers in organic synthesis and drug discovery to explore the utility of this versatile building block and the advantages of sonochemistry.
References
Application Notes and Protocols: Catalytic Applications of 2-Bromo-1-(2-bromophenyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2-bromophenyl)ethanone is a versatile bifunctional reagent that serves as a key building block in the synthesis of a variety of heterocyclic compounds. Its structure, featuring both an α-bromo ketone moiety and an aryl bromide, allows for sequential or one-pot reactions to construct complex molecular architectures. While not a catalyst itself, it is a crucial precursor in numerous catalytically driven transformations, particularly in the synthesis of quinoxalines, which are prominent scaffolds in medicinal chemistry and drug development.
These application notes provide an overview of the use of this compound in the catalytic synthesis of quinoxalines and detail a specific experimental protocol.
Catalytic Applications in Heterocyclic Synthesis
The primary application of this compound in catalytic organic synthesis is as a precursor for the formation of heterocyclic ring systems. The most notable of these is the synthesis of quinoxalines through condensation with ortho-phenylenediamines. This reaction is often facilitated by a catalyst to improve efficiency and yield.
Quinoxaline Synthesis
The reaction of α-halo ketones with 1,2-diamines is a fundamental method for the synthesis of quinoxalines. In the case of this compound, the reaction proceeds via a condensation-cyclization-oxidation sequence. The presence of a catalyst can facilitate the reaction, often leading to higher yields and milder reaction conditions.
A general workflow for this transformation is outlined below:
Caption: General workflow for the synthesis of 2-(2-Bromophenyl)quinoxaline.
Experimental Protocols
The following section provides a detailed experimental protocol for a key catalytic application of this compound.
Synthesis of 2-(2-Bromophenyl)quinoxaline
This protocol details the synthesis of 2-(2-bromophenyl)quinoxaline via the pyridine-catalyzed condensation of this compound with o-phenylenediamine at room temperature.[1]
Reaction Scheme:
References
Application Note: N-Alkylation of Nucleophilic Amines and Heterocycles with 2-Bromo-1-(2-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental transformation in organic synthesis and medicinal chemistry, enabling the introduction of alkyl groups onto nitrogen-containing molecules. This modification can significantly alter the steric and electronic properties of the parent molecule, thereby influencing its biological activity. The reagent 2-Bromo-1-(2-bromophenyl)ethanone is a valuable α-bromo ketone that serves as an electrophilic building block for the N-alkylation of a wide range of nucleophiles. The resulting N-(2-(2-bromophenyl)-2-oxoethyl) substituted compounds are of interest in drug discovery programs as they can be further elaborated or screened for various biological activities.
This application note provides a detailed experimental protocol for the N-alkylation of primary and secondary amines, as well as common nitrogen-containing heterocycles such as imidazole, pyrazole, and triazole, using this compound.
General Reaction Scheme
The N-alkylation reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine or heterocycle attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion. The reaction is typically facilitated by a base to deprotonate the nitrogen nucleophile, increasing its reactivity.
Application Notes and Protocols: 2-Bromo-1-(2-bromophenyl)ethanone as a Versatile Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(2-bromophenyl)ethanone is a valuable bifunctional reagent in organic synthesis, serving as a potent electrophile for the alkylation of a variety of nucleophiles. Its structure, featuring an α-bromo ketone, makes it particularly reactive towards nitrogen, sulfur, and carbon nucleophiles. This reactivity is harnessed in the construction of a wide array of heterocyclic compounds and other functionalized molecules, many of which are of significant interest in medicinal chemistry and drug development. The presence of a bromine atom on the phenyl ring provides an additional handle for further synthetic transformations, such as cross-coupling reactions, enhancing its utility as a versatile building block. This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent in key synthetic transformations.
Physicochemical Properties and Safety Information
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 49851-55-0 |
| Molecular Formula | C₈H₆Br₂O |
| Molecular Weight | 277.94 g/mol |
| Appearance | Liquid, Solid, or Semi-solid |
| Purity | Typically ≥95% |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) |
| Precautionary Statements | P261, P280, P305+P351+P338, P310 |
Data compiled from publicly available sources.
Applications in Organic Synthesis
This compound is a versatile reagent for introducing the 2-(2-bromophenyl)-2-oxoethyl moiety into various molecules. Key applications include:
-
N-Alkylation: Reaction with primary and secondary amines to form α-amino ketones, which are precursors to various nitrogen-containing heterocycles.
-
S-Alkylation: Reaction with thiols and thioureas to produce α-thio ketones, pivotal intermediates in the synthesis of sulfur-containing heterocycles like thiazoles.
-
C-Alkylation: Reaction with active methylene compounds to form new carbon-carbon bonds, enabling the synthesis of more complex carbon skeletons.
-
Heterocycle Synthesis: A cornerstone application, particularly in the renowned Hantzsch thiazole synthesis, leading to the formation of substituted thiazole rings.
Experimental Protocols
N-Alkylation of Primary and Secondary Amines
This protocol describes a general procedure for the N-alkylation of primary and secondary amines with this compound to yield the corresponding α-amino ketones. These products can be valuable intermediates for the synthesis of various nitrogen-containing heterocycles.
Reaction Scheme:
General N-Alkylation Workflow
Protocol:
-
Reaction Setup: To a stirred solution of the primary or secondary amine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF (0.1-0.5 M), add a base (1.2-2.0 eq.) such as potassium carbonate or triethylamine.
-
Addition of Alkylating Agent: To this mixture, add a solution of this compound (1.0-1.1 eq.) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-amino ketone.
Quantitative Data (Representative):
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 80 | 4 | 85 |
| Piperidine | Et₃N | DMF | 25 | 2 | 92 |
| Morpholine | K₂CO₃ | Acetonitrile | 60 | 6 | 88 |
Note: The above data is representative and optimization may be required for specific substrates.
S-Alkylation and Hantzsch Thiazole Synthesis
This compound is an excellent substrate for the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. This involves the reaction with a thioamide, such as thiourea, to produce a 2-aminothiazole derivative.
Reaction Scheme:
Green Chemistry Approaches for Reactions with 2-Bromo-1-(2-bromophenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for green chemistry approaches to reactions involving 2-bromo-1-(2-bromophenyl)ethanone. The focus is on methodologies that offer enhanced efficiency, reduced environmental impact, and milder reaction conditions compared to conventional methods. These approaches, including ultrasound and microwave-assisted syntheses, are particularly relevant for the synthesis of biologically active heterocyclic compounds, making them valuable tools in drug discovery and development.
Ultrasound-Assisted Synthesis of Quinoxaline Derivatives
The reaction of α-bromo ketones with o-phenylenediamine is a classical method for synthesizing quinoxalines, a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. Ultrasound irradiation has emerged as a green chemistry technique to accelerate this reaction, leading to shorter reaction times, higher yields, and milder conditions.
Application Notes:
Ultrasound-assisted synthesis provides a significant improvement over conventional heating methods for the synthesis of quinoxalines. The use of ethanol as a solvent and a mild base like sodium hydroxide makes this protocol environmentally benign. This method is compatible with a variety of functional groups on the α-bromo ketone, highlighting its broad applicability. The simple work-up procedure further adds to the green credentials of this protocol.
Quantitative Data Summary:
| Product | Reactants | Solvent | Catalyst/Base | Time (min) | Yield (%) | Reference |
| 2-(2-bromophenyl)quinoxaline | This compound, o-phenylenediamine | Ethanol | 20% NaOH | 15-25 | 85-95 |
Experimental Protocol: Ultrasound-Assisted Synthesis of 2-(2-bromophenyl)quinoxaline
Materials:
-
This compound
-
o-phenylenediamine
-
Ethanol
-
20% Sodium Hydroxide solution
-
Dilute Hydrochloric Acid
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol.
-
Add a 20% aqueous solution of sodium hydroxide.
-
Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 15-25 minutes), pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid.
-
The crude product will precipitate. Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-(2-bromophenyl)quinoxaline.
Experimental Workflow:
Caption: Ultrasound-assisted synthesis of quinoxaline.
Microwave-Assisted Synthesis of Chalcones
Chalcones, characterized by an open-chain flavonoid structure, are important intermediates in the synthesis of various heterocyclic compounds and exhibit a broad spectrum of biological activities.[1][2][3] The Claisen-Schmidt condensation is the primary method for their synthesis. Microwave irradiation has been successfully employed to accelerate this reaction, offering a rapid, efficient, and eco-friendly alternative to conventional heating methods.[2][4]
Application Notes:
Microwave-assisted synthesis of chalcones from α-bromoacetophenones and aromatic aldehydes provides a significant reduction in reaction time, from hours to minutes, with a notable increase in product yields.[2][3] This method often utilizes solvent-free conditions or environmentally benign solvents like ethanol.[2][4] The use of a solid catalyst like anhydrous K2CO3 can further enhance the green nature of the synthesis by avoiding corrosive bases like NaOH or KOH.[4]
Quantitative Data Summary:
| Product Type | Reactants | Solvent | Catalyst/Base | Time (s) | Power (W) | Yield (%) | Reference |
| Chalcone derivatives | Substituted α-bromoacetophenones, Aromatic aldehydes | Ethanol | 10% aq. KOH | 15-30 | 480 | 90-100 | [2] |
| o-hydroxy chalcones | o-hydroxy acetophenones, Aromatic aldehydes | Solvent-free | Anhydrous K2CO3 | 180-300 | - | 85-90 | [4] |
Experimental Protocol: Microwave-Assisted Synthesis of a Chalcone Derivative
Materials:
-
This compound (or other substituted α-bromoacetophenone)
-
Substituted aromatic aldehyde
-
Ethanol
-
10% aqueous Potassium Hydroxide (KOH) solution
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, dissolve the substituted α-bromoacetophenone (1 mmol) and the aromatic aldehyde (1 mmol) in a minimal amount of ethanol.
-
Add a 10% aqueous solution of KOH dropwise with constant stirring.
-
Place the vessel in the microwave synthesizer and irradiate for 15-30 seconds at 480 W.[2]
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Acidify with dilute HCl to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure chalcone.
Reaction Scheme:
Caption: Microwave-assisted Claisen-Schmidt condensation.
Green Synthesis of Other Heterocycles
This compound is a versatile building block for the synthesis of various other heterocyclic systems under green conditions.
a) Thiazole Derivatives
Thiazoles are a class of sulfur and nitrogen-containing heterocycles present in many biologically active compounds. The Hantzsch thiazole synthesis, the reaction between an α-haloketone and a thioamide, is a common route to these compounds. Green approaches to this synthesis include solvent-free conditions.[5]
b) Benzofuran Derivatives
Benzofurans are another important class of heterocyclic compounds with diverse biological activities. A green approach to their synthesis involves the intramolecular cyclization of o-alkynylphenols, which can be prepared from precursors like this compound through Sonogashira coupling followed by cyclization. Catalytic methods using copper or palladium are often employed.[6][7][8]
General Workflow for Heterocycle Synthesis:
Caption: General workflow for green heterocycle synthesis.
Conclusion
The application of green chemistry principles, such as ultrasound and microwave irradiation, to reactions involving this compound offers significant advantages for the synthesis of valuable heterocyclic compounds. These methods not only reduce the environmental impact by minimizing reaction times, energy consumption, and the use of hazardous solvents but also often lead to improved yields and simplified work-up procedures. The protocols and data presented here provide a foundation for researchers and drug development professionals to adopt more sustainable and efficient synthetic strategies in their work.
References
- 1. [PDF] Microwave-assisted Efficient Synthesis of Chalcones as Probes for Antimicrobial Activities | Semantic Scholar [semanticscholar.org]
- 2. asianpubs.org [asianpubs.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. mdpi.com [mdpi.com]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
One-Pot Synthesis of Heterocyclic Derivatives from 2-Bromo-1-(2-bromophenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of various heterocyclic derivatives from the common starting material, 2-Bromo-1-(2-bromophenyl)ethanone. The methodologies described herein offer efficient routes to obtain quinazolines, benzodiazepines, and imidazoles, which are important scaffolds in medicinal chemistry and drug development.
Introduction
This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds. Its two reactive bromine atoms, one on the aromatic ring and one on the acetyl group, allow for diverse cyclization strategies. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. This document outlines one-pot protocols for the synthesis of quinazoline, benzodiazepine, and imidazole derivatives, and provides insights into their potential biological applications through the visualization of relevant signaling pathways.
I. One-Pot Synthesis of Quinolazine Derivatives
Quinazoline derivatives are known to exhibit a wide range of biological activities, including as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.
Application Notes
This protocol describes a one-pot, copper-catalyzed synthesis of 2,4-disubstituted quinazolines from this compound and benzamidine hydrochloride. The reaction proceeds via an initial condensation followed by an intramolecular cyclization. This method is advantageous due to the use of a readily available catalyst and the ability to introduce diversity at the 2- and 4-positions of the quinazoline core.
Experimental Protocol: One-Pot Synthesis of 2-Phenyl-4-(2-bromophenyl)quinazoline
Materials:
-
This compound (1.0 mmol)
-
Benzamidine hydrochloride (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
L-proline (0.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), benzamidine hydrochloride (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.5 mmol).
-
Add DMSO (5 mL) to the flask.
-
Stir the reaction mixture at 120 °C for 12 hours under a nitrogen atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data
The following table summarizes representative quantitative data for the one-pot synthesis of quinazoline derivatives from α-bromoacetophenones and amidines, which are analogous to the protocol described above.
| Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Diphenylquinazoline | CuI | DMSO | 120 | 12 | 85 | [1][2] |
| 2-Methyl-4-phenylquinazoline | CuI | DMSO | 120 | 12 | 78 | [1][2] |
| 4-Phenyl-2-(p-tolyl)quinazoline | CuI | DMSO | 120 | 12 | 82 | [1][2] |
Experimental Workflow
One-pot synthesis of a quinazoline derivative.
EGFR Signaling Pathway
Quinazoline derivatives often act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.
Inhibition of the EGFR signaling pathway.
II. One-Pot Synthesis of 1,4-Benzodiazepine Derivatives
1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. Their mechanism of action involves modulation of the GABAA receptor.
Application Notes
This protocol outlines a one-pot synthesis of a 1,4-benzodiazepine-3-one derivative from this compound and glycine ethyl ester hydrochloride. The reaction is proposed to proceed through an initial N-alkylation followed by an intramolecular cyclization. This method provides a straightforward route to a core benzodiazepine structure that can be further functionalized.
Experimental Protocol: One-Pot Synthesis of 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Materials:
-
This compound (1.0 mmol)
-
Glycine ethyl ester hydrochloride (1.5 mmol)
-
Triethylamine (3.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and glycine ethyl ester hydrochloride (1.5 mmol) in ethanol (10 mL).
-
Add triethylamine (3.0 mmol) to the mixture.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data
The following table presents representative data for the synthesis of 1,4-benzodiazepine derivatives from analogous reactions.
| Derivative | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 2-Amino-5-chlorobenzophenone, Glycine ethyl ester HCl | Pyridine | Reflux | 15 | 75 | [3] |
| 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 2-Amino-5-chlorobenzophenone, Glycine ethyl ester HCl | Pyridine | Reflux | 18 | 72 | [3] |
Experimental Workflow
One-pot synthesis of a benzodiazepine derivative.
GABAergic Synapse Signaling Pathway
Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, leading to increased neuronal inhibition.
Modulation of the GABAergic synapse.
III. One-Pot Synthesis of Imidazole Derivatives
Imidazole derivatives are prevalent in many biologically active compounds and are known to interact with various biological targets, including enzymes like p38 MAP kinase and topoisomerases.
Application Notes
This protocol details a microwave-assisted one-pot synthesis of a 2-amino-4-substituted imidazole derivative from this compound and urea. Microwave irradiation significantly reduces the reaction time and can improve yields. This method offers a rapid and efficient entry to the 2-aminoimidazole scaffold.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-4-(2-bromophenyl)imidazole
Materials:
-
This compound (1.0 mmol)
-
Urea (2.0 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol), urea (2.0 mmol), and p-TsOH (0.2 mmol).
-
Add ethanol (5 mL) to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water (30 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure product.
Quantitative Data
The following table provides representative quantitative data for the microwave-assisted synthesis of imidazole derivatives from analogous α-bromoacetophenones.
| Derivative | Reactants | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 2-Amino-4-phenylimidazole | 2-Bromoacetophenone, Urea | p-TsOH | Ethanol | 120 | 15 | 88 | [4][5] |
| 2-Amino-4-(4-chlorophenyl)imidazole | 2-Bromo-1-(4-chlorophenyl)ethanone, Urea | p-TsOH | Ethanol | 120 | 15 | 85 | [4][5] |
| 2-Amino-4-(4-methoxyphenyl)imidazole | 2-Bromo-1-(4-methoxyphenyl)ethanone, Urea | p-TsOH | Ethanol | 120 | 15 | 90 | [4][5] |
Experimental Workflow
Microwave-assisted one-pot synthesis of an imidazole derivative.
p38 MAPK Signaling Pathway
Certain imidazole derivatives have been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in inflammatory responses.
Inhibition of the p38 MAPK signaling pathway.
Topoisomerase II Inhibition
Some imidazole derivatives can also act as topoisomerase II inhibitors, interfering with DNA replication and repair in cancer cells.
Mechanism of Topoisomerase II inhibition.
Disclaimer
The experimental protocols provided are representative and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. The information on signaling pathways is for illustrative purposes and represents simplified models of complex biological processes.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-1-(2-bromophenyl)ethanone by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-1-(2-bromophenyl)ethanone using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent system for the TLC analysis of this compound?
A good starting point for thin-layer chromatography (TLC) analysis is a mixture of hexane and ethyl acetate. You can begin with a ratio of 9:1 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value of your compound. For many α-bromo ketones, a suitable Rf value for column chromatography is around 0.2-0.3.[1]
Q2: My compound appears as a streak instead of a distinct spot on the TLC plate. What could be the cause?
Streaking on a TLC plate, also known as tailing, can be caused by several factors:
-
Sample Overload: Applying too much sample to the TLC plate can lead to tailing. Try spotting a more dilute solution.
-
Compound Instability: The compound may be degrading on the acidic silica gel. You can test for this by running a 2D TLC.[2][3]
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Strong Interaction with Silica: The carbonyl group in the molecule can have strong interactions with the acidic silanol groups on the silica gel. Adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can help to mitigate this effect by neutralizing the acidic sites.[1]
Q3: I am not achieving good separation between my product and an impurity. What steps can I take to improve this?
Improving separation between closely eluting compounds can be achieved through several strategies:
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Optimize the Solvent System: Experiment with different solvent mixtures. Sometimes a less polar solvent system will provide better resolution.
-
Use a Shallow Gradient: If you are using gradient elution, a slower, more gradual increase in the polar solvent can enhance the separation of compounds with similar polarities.[1]
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. A general guideline is to load an amount of crude material that is 1-5% of the total weight of the silica gel.
-
Use a Different Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase such as alumina.
Q4: My product seems to have decomposed on the column. How can I prevent this?
Alpha-bromo ketones can be sensitive to the acidic nature of silica gel.[3] To prevent decomposition:
-
Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a base like triethylamine.
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like neutral alumina.
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography techniques.
Q5: Should I use isocratic or gradient elution for the purification?
The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[4][5][6][7]
-
Isocratic Elution: This method uses a constant solvent composition throughout the purification. It is simpler to set up and is often suitable for separating compounds with similar polarities.[4][5][6][7]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation. It is generally more effective for separating complex mixtures containing compounds with a wide range of polarities and can lead to sharper peaks for later eluting compounds.[4][5][6][7] For a mixture containing starting material, product, and potentially di-brominated byproducts, a gradient elution is often more effective.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a more polar solvent like methanol can be added in small increments. |
| The compound has degraded on the column. | Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina.[3] | |
| Co-elution of product and impurities | The polarity of the product and impurity are very similar. | Try a different solvent system. Sometimes changing the solvent composition (e.g., using dichloromethane/ethyl acetate) can alter the selectivity of the separation. Employ a shallower solvent gradient during elution.[1] |
| The column was overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Product fractions are very dilute | The compound is eluting over a large volume of solvent (band broadening). | This is more common with isocratic elution for compounds that are strongly retained.[4] Consider using a gradient elution to sharpen the peaks of later-eluting compounds.[4] |
| Crystallization of product on the column | The solvent used to dissolve the sample is not strong enough, and the compound precipitates upon contact with the less polar mobile phase. | Dissolve the sample in a minimum amount of a slightly more polar solvent (e.g., dichloromethane) before loading it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.[2] |
Experimental Protocols
Thin-Layer Chromatography (TLC) Protocol
-
Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate, about 1 cm from the bottom.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen eluent (e.g., 9:1 hexane:ethyl acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the desired product.
Flash Column Chromatography Protocol
-
Column Packing:
-
Select an appropriate size glass column with a stopcock.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without cracks or air bubbles.
-
Add a protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent in which it is readily soluble. Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]
-
-
Elution:
-
Isocratic Elution: Begin eluting with the solvent system determined by TLC analysis.
-
Gradient Elution: Start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., to 90:10, 85:15, etc.).
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Analyze the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
References
Technical Support Center: 2-Bromo-1-(2-bromophenyl)ethanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Bromo-1-(2-bromophenyl)ethanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material, 1-(2-bromophenyl)ethanone, is fully consumed.[1][2]
-
Suboptimal Temperature: Temperature plays a crucial role. For bromination using N-Bromosuccinimide (NBS), maintaining a temperature around 80°C with ultrasound irradiation has been shown to be effective.[2] For other methods, ensure the temperature is controlled as specified in the protocol.
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting material, 1-(2-bromophenyl)ethanone, and the brominating agent. Use of equimolar quantities of the acetophenone and NBS is a common starting point.[2]
-
Improper Work-up: Product may be lost during the extraction and purification steps. Ensure efficient extraction with a suitable solvent like dichloromethane and minimize transfers.[2]
Q2: I am observing the formation of multiple products, including what appears to be a dibrominated species. How can I increase the selectivity for the desired mono-brominated product?
A2: The formation of multiple products, particularly dibrominated byproducts, is a common challenge. Here are some strategies to enhance selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a 1:1 molar ratio of the ketone to the brominating agent is critical to minimize over-bromination.[2]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred for selective mono-bromination of acetophenones as it provides a low concentration of bromine in the reaction mixture.[2]
-
Reaction Time: Extended reaction times can lead to the formation of side products. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[1][2]
Q3: My final product is difficult to purify and appears oily or discolored. What purification strategies are recommended?
A3: Purification can be challenging due to the nature of the product and potential impurities.
-
Aqueous Work-up: After the reaction, quenching with water and washing the organic layer with a saturated aqueous sodium bicarbonate solution can help remove acidic impurities.[3] A subsequent wash with brine is also recommended.[1]
-
Column Chromatography: Short column chromatography is an effective method for purification.[3] A solvent system such as chloroform or a mixture of ethyl acetate and petroleum ether can be used for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent like chloroform can yield a highly pure compound.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The recommended starting material is 1-(2-bromophenyl)ethanone, also known as 2'-bromoacetophenone.[4]
Q2: Which brominating agents can be used for this synthesis?
A2: Several brominating agents can be employed, including:
-
N-Bromosuccinimide (NBS): Often used for its high selectivity in α-bromination of ketones.[2]
-
Bromine (Br₂): Can be used directly, often in a solvent like chloroform or ethyl ether.[1][3]
-
Hydrogen Peroxide and Sodium Bromide: This combination in the presence of an acid can also be used for bromination.[5]
Q3: What are some common solvents used for this reaction?
A3: The choice of solvent can influence the reaction outcome. Commonly used solvents include:
-
Chloroform[3]
-
Ethyl ether[1]
-
A mixture of PEG-400 and water, particularly for ultrasound-assisted reactions.[2]
-
Dichloromethane[2]
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.
Data Presentation
Table 1: Comparison of Reaction Conditions for α-Bromination of Acetophenones
| Starting Material | Brominating Agent | Solvent | Catalyst/Conditions | Reaction Time | Yield | Reference |
| 4-Hydroxyacetophenone | Bromine | Chloroform | Sulfuric Acid, 338 K | 5 h | 81% | [3] |
| Acetophenones (various) | N-Bromosuccinimide | PEG-400 / Water | Ultrasound (25 kHz), 80°C | 15-20 min | Good to Excellent | [2] |
| 1-(2,4-dichlorophenyl)ethanone | Bromine | Ethyl Ether | - | - | - | [1] |
| Valerophenone | Sodium Bromide / H₂O₂ | Water | Hydrochloric Acid, 20°C | 1-2 h | 95% | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis using N-Bromosuccinimide (NBS) [2]
This protocol is adapted from a general procedure for the synthesis of α-bromoacetophenones.
Materials:
-
1-(2-bromophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
PEG-400
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a jacketed reactor, add 1.0 equivalent of 1-(2-bromophenyl)ethanone and 1.0 equivalent of N-Bromosuccinimide (NBS).
-
Add a mixture of PEG-400 and water (in a 1:2 ratio, e.g., 5 mL total).
-
Stir the mixture and place it under sonication using an ultrasonic horn (e.g., 25 kHz frequency at 40% amplitude).
-
Maintain the reaction temperature at 80°C by circulating water through the reactor jacket.
-
Monitor the reaction progress by TLC until the 1-(2-bromophenyl)ethanone is completely consumed (typically 15-20 minutes).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: 2-Bromo-1-(2-bromophenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Bromo-1-(2-bromophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled and is a lachrymator (a substance that irritates the eyes and causes tears). It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: What are the recommended storage conditions for this compound?
A2: To maintain its stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere if possible. Storage at 2-8°C is often recommended.[1] The compound can become discolored on standing, so it is best to use it promptly after synthesis or purchase.
Q3: What are the common side reactions observed during the synthesis of this compound?
A3: The synthesis of this compound, typically via the α-bromination of 2'-bromoacetophenone, can be accompanied by several side reactions. The most common side products include:
-
α,α-Dibromoacetophenone: This results from over-bromination of the starting material.
-
Ring Bromination Products: Electrophilic aromatic substitution can occur on the phenyl ring, especially if acidic conditions are present.
-
Hydrolysis Products: In the presence of water, the product can hydrolyze to form 2-hydroxy-1-(2-bromophenyl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
Issue 1: Low Yield of the Desired Product
Potential Cause:
-
Incomplete reaction.
-
Formation of significant amounts of side products.
-
Decomposition of the product during workup.
Recommended Solutions:
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.
-
Control reaction conditions: Carefully control the temperature and the stoichiometry of the brominating agent to minimize side reactions. Using N-bromosuccinimide (NBS) as the brominating agent can sometimes offer better selectivity over elemental bromine.
-
Anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the product.
Issue 2: Formation of Multiple Products Detected by TLC or NMR
Potential Cause:
-
Over-bromination: Excess brominating agent or prolonged reaction time can lead to the formation of the α,α-dibrominated byproduct.
-
Ring Bromination: The presence of Lewis acids or protic acids can catalyze the bromination of the aromatic ring.
-
Impure Starting Materials: The presence of impurities in the starting 2'-bromoacetophenone can lead to a mixture of products.
Recommended Solutions:
-
Stoichiometry: Use a precise molar equivalent of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is sometimes used to ensure full conversion of the starting material, but a large excess should be avoided.
-
Choice of Brominating Agent and Solvent: Using NBS in a non-polar solvent like carbon tetrachloride can favor the desired α-bromination over ring bromination.
-
Purify Starting Material: Ensure the 2'-bromoacetophenone is pure before starting the reaction.
Issue 3: Product Discoloration Upon Storage
Potential Cause:
-
Decomposition of the compound, potentially releasing bromine or hydrogen bromide.
-
Exposure to light, air, or moisture.
Recommended Solutions:
-
Proper Storage: Store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C).
-
Use Freshly Prepared/Purified Product: For sensitive downstream applications, it is best to use the product as soon as possible after synthesis and purification.
Data Presentation
Table 1: Effect of Brominating Agent and Conditions on Side Product Formation
| Brominating Agent | Catalyst/Solvent | Common Side Products | Notes |
| Bromine (Br₂) | Lewis Acid (e.g., AlCl₃) | Ring bromination products, α,α-dibromoacetophenone | The amount of catalyst can influence the ratio of α-bromination to ring bromination. An excess of Lewis acid tends to favor ring substitution. |
| Bromine (Br₂) | Acetic Acid | α,α-dibromoacetophenone | Acidic conditions can promote enolization, but may also lead to side reactions. |
| N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN, benzoyl peroxide) / CCl₄ | Minimal ring bromination, α,α-dibromoacetophenone (if excess NBS is used) | Generally provides higher selectivity for α-bromination. |
Experimental Protocols
General Protocol for the α-Bromination of 2'-Bromoacetophenone
This protocol is a general guideline. Reaction conditions may need to be optimized for specific scales and equipment.
Materials:
-
2'-Bromoacetophenone
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-bromoacetophenone (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Characterization Data: The identity and purity of the final product, this compound, can be confirmed by NMR spectroscopy. The following is reported ¹H NMR data:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.63-7.64 (m, 1H), 7.47-7.48 (m, 1H), 7.40-7.43 (m, 1H), 7.35-7.38 (m, 1H), 4.48 (s, 2H).[2]
Mandatory Visualization
References
Technical Support Center: Alpha-Bromination of Ketones
Welcome to the Technical Support Center for the alpha-bromination of ketones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding polyhalogenation and addressing other common issues encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why am I getting significant amounts of di- and poly-brominated products?
A1: Polyhalogenation is a common side reaction, particularly under basic conditions. The introduction of the first bromine atom increases the acidity of the remaining alpha-hydrogens, making them more susceptible to deprotonation and subsequent bromination.[1] Under acidic conditions, polyhalogenation is generally suppressed because the electron-withdrawing effect of the first bromine atom decreases the basicity of the carbonyl oxygen, making the formation of the necessary enol intermediate for the second bromination less favorable.[1][2]
Q2: How can I favor the formation of the mono-brominated product?
A2: To promote selective mono-bromination, it is highly recommended to perform the reaction under acidic conditions.[1][2] Key strategies include:
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Use of an Acid Catalyst: Acetic acid is a commonly used solvent and catalyst. Other acids like HBr can also be employed.[3]
-
Control of Stoichiometry: Use of a slight excess of the ketone relative to the brominating agent can help, but precise control of the brominating agent stoichiometry is more critical.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective reagent than elemental bromine (Br₂) for mono-bromination.[4][5] Copper(II) bromide (CuBr₂) is also an effective reagent for selective mono-bromination, particularly for substrates sensitive to strongly acidic conditions.[6]
Q3: My reaction is very slow or seems to have stalled. What could be the cause?
A3: A slow reaction rate in acid-catalyzed bromination is often linked to the rate-determining step: the formation of the enol intermediate.[7] Potential causes include:
-
Insufficient Acid Catalyst: Ensure an adequate amount of acid is present to catalyze enol formation.
-
Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A moderate temperature increase may be necessary.
-
Sterically Hindered Ketone: Ketones with bulky groups around the alpha-carbon may enolize more slowly. In such cases, longer reaction times or a stronger acid catalyst might be required.
Q4: The reaction became uncontrollable and produced a lot of fumes. What went wrong?
A4: This is a common issue when using elemental bromine, which is highly volatile and reactive.
-
Rate of Addition: Rapid addition of bromine can lead to a localized excess of the reagent, causing a rapid, exothermic reaction and the evolution of HBr gas. Bromine should always be added slowly and with efficient stirring.
-
Temperature Control: The reaction can be exothermic. Using an ice bath to control the temperature during bromine addition is a standard safety measure.[8]
Q5: How do I choose between kinetic and thermodynamic control for an unsymmetrical ketone?
A5: For unsymmetrical ketones, the regioselectivity of bromination depends on which enol intermediate is formed.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the more stable, more substituted enol is favored, leading to bromination at the more substituted alpha-carbon. This is the typical outcome in acid-catalyzed reactions.[9]
-
Kinetic Control: At low temperatures (e.g., -78 °C) with a strong, sterically hindered base (like lithium diisopropylamide, LDA), the less sterically hindered alpha-proton is removed more quickly, forming the kinetic enolate. Subsequent rapid bromination will occur at the less substituted position.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of mono-bromo ketone | Polybromination. | Switch to acidic reaction conditions. Use a milder brominating agent like NBS.[4] Control the stoichiometry of the brominating agent carefully. |
| Incomplete reaction. | Increase reaction time or temperature moderately. Ensure sufficient catalyst is present. | |
| Formation of aromatic ring bromination byproducts | The aromatic ring is activated by electron-donating groups, making it susceptible to electrophilic substitution.[11] | Use a less reactive brominating agent like NBS instead of Br₂.[12] Employing a catalyst like acidic Al₂O₃ can enhance selectivity for alpha-bromination over ring bromination in certain cases.[12] |
| Difficulty in separating mono- and di-brominated products | Similar polarities of the products. | Utilize column chromatography with a low-polarity eluent system (e.g., hexane/ethyl acetate mixtures with a high hexane ratio).[13] Recrystallization from a carefully chosen solvent system can also be effective. |
| Reaction does not start | Poor quality of reagents. | Ensure reagents are pure and dry, especially when using moisture-sensitive reagents. |
| Inappropriate solvent. | The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Acetic acid, methanol, and chloroform are commonly used.[3][14] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Mono-bromination of Acetophenone using Bromine
This protocol describes a standard procedure for the selective mono-bromination of an aromatic ketone.
Materials:
-
Acetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ice-water bath
-
Sodium bisulfite solution (to quench excess bromine)
-
Sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve acetophenone (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice-water bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel over 30-60 minutes with vigorous stirring. Maintain the temperature below 10 °C.[8]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.
-
Wash the organic layer sequentially with a saturated sodium bisulfite solution (until the red color of bromine disappears), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoacetophenone.
-
Purify the product by recrystallization from a suitable solvent (e.g., n-hexane or ethanol/water mixture).[15][16]
Protocol 2: Mono-bromination of Cyclohexanone using N-Bromosuccinimide (NBS)
This protocol provides a method for the mono-bromination of a cyclic aliphatic ketone using a milder brominating agent.
Materials:
-
Cyclohexanone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TSA) or another acid catalyst
-
Carbon tetrachloride (or another suitable solvent)
-
Succinimide (byproduct)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and a catalytic amount of p-TSA in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) to the solution.
-
Reflux the mixture with stirring. The reaction can be initiated with a light source if necessary.[17]
-
Monitor the reaction by TLC. The reaction is typically complete when the solid NBS has been consumed and is replaced by the less dense succinimide which floats on the surface.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-bromocyclohexanone.
-
Purify the product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Brominating Agents for the Mono-bromination of Acetophenone Derivatives
| Substrate | Brominating Agent | Catalyst | Solvent | Yield of Mono-bromo Product (%) | Reference |
| Acetophenone | Br₂ | Acetic Acid | Acetic Acid | ~90% | [7] |
| Acetophenone | NBS | Acidic Al₂O₃ | Methanol | 89% | [12] |
| 4-Methylacetophenone | NBS | p-TSA | CCl₄ | 92% | [18] |
| 4-Chloroacetophenone | Pyridinium Tribromide | - | Acetic Acid | 95% | [19] |
| 4-Bromoacetophenone | Br₂/NaBrO₃ | H₂SO₄ | Water/Ethyl Acetate | 85% | [15] |
Table 2: Regioselectivity in the Bromination of Unsymmetrical Ketones
| Ketone | Conditions | Major Product | Product Ratio (Major:Minor) | Reference |
| 2-Pentanone | Acid-catalyzed (Br₂/AcOH) | 3-Bromo-2-pentanone (Thermodynamic) | Predominantly 3-bromo | [8] |
| 2-Methylcyclohexanone | Acid-catalyzed (Br₂/AcOH) | 2-Bromo-2-methylcyclohexanone (Thermodynamic) | Major product at the more substituted carbon | [2] |
| 4-Methyl-2-pentanone | Kinetic control (LDA, -78°C then Br₂) | 1-Bromo-4-methyl-2-pentanone (Kinetic) | Selective for the less hindered position | [10] |
Visualizations
Caption: Acid-catalyzed α-bromination of a ketone.
Caption: Decision workflow for troubleshooting polyhalogenation.
Caption: General purification workflow for α-bromo ketones.
References
- 1. researchgate.net [researchgate.net]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. google.com [google.com]
- 10. Sciencemadness Discussion Board - Can ketone halogenation be selective? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. columbia.edu [columbia.edu]
- 14. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Reactions with 2-Bromo-1-(2-bromophenyl)ethanone
This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues in reactions involving 2-Bromo-1-(2-bromophenyl)ethanone. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in reactions with this compound?
A1: Low yields in reactions with this compound can often be attributed to several factors. These include suboptimal reaction conditions such as temperature, solvent, and catalyst choice. The purity of the starting materials is also crucial, as impurities can lead to unwanted side reactions. Additionally, the inherent reactivity of α-bromoketones can lead to the formation of byproducts, such as those from elimination or over-alkylation reactions.
Q2: How does the ortho-bromo substituent on the phenyl ring of this compound affect its reactivity?
A2: The ortho-bromo substituent can influence the reactivity of the molecule in two main ways. Electronically, as a halogen, it is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon and the adjacent methylene carbon bearing the other bromine atom. Sterically, its presence in the ortho position can hinder the approach of bulky nucleophiles to the carbonyl group, potentially slowing down the reaction rate or favoring alternative reaction pathways.
Q3: What are some common side reactions to be aware of when using this compound?
A3: Common side reactions include the formation of α,β-unsaturated ketones through elimination of HBr, which can be promoted by basic conditions. In alkylation reactions, particularly with amines, over-alkylation to form quaternary ammonium salts is a possibility. Another potential side reaction is the Favorskii rearrangement, especially in the presence of a strong base.
Troubleshooting Guides
Low Yield in Quinoxaline Synthesis
The condensation of an α-bromoketone with an o-phenylenediamine is a common method for synthesizing quinoxalines. Low yields in this reaction using this compound can be systematically addressed.
Question: My quinoxaline synthesis using this compound and o-phenylenediamine is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this synthesis can arise from several factors. Below is a troubleshooting guide to help you optimize your reaction.
Troubleshooting Workflow for Quinoxaline Synthesis
Caption: Troubleshooting workflow for low yield in quinoxaline synthesis.
Quantitative Data Summary: Quinoxaline Synthesis Conditions
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Reference |
| Solvent | Ethanol | Acetic Acid | [1][2] |
| Temperature | Room Temperature | Reflux | [1][2] |
| Catalyst | None | I₂ (catalytic) | [3] |
| Reaction Time | 24 hours | 4-6 hours | [1] |
| Typical Yield | < 40% | > 80% | [1][3] |
Experimental Protocol: Synthesis of 2-(2-bromobenzoyl)quinoxaline
-
To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol).
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexanes mixture).
Low Yield in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. When using this compound, specific issues can lead to low yields.
Question: I am attempting a Hantzsch thiazole synthesis with this compound and a thioamide, but my yields are consistently low. What could be the problem?
Answer: Low yields in this synthesis are often due to incomplete reaction, side product formation, or suboptimal reaction conditions. The following guide provides steps to diagnose and resolve these issues.
Troubleshooting Workflow for Hantzsch Thiazole Synthesis
Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.
Quantitative Data Summary: Hantzsch Thiazole Synthesis Conditions
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Reference |
| Solvent | Ethanol | DMF | [4] |
| Temperature | 50 °C | 100 °C (or microwave) | [4][5] |
| Reaction Time | 12 hours | 2-4 hours (conventional) / 10-30 min (microwave) | [4][5] |
| Typical Yield | < 50% | > 85% | [4][5] |
Experimental Protocol: Synthesis of a 2-amino-4-(2-bromophenyl)thiazole derivative
-
In a round-bottom flask, dissolve the thioamide (1.2 mmol) in ethanol (15 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product may precipitate. If so, collect it by filtration and wash with water.
-
If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Low Yield in N-Alkylation of Amines
Alkylation of primary or secondary amines with this compound can be challenging due to over-alkylation and the basicity of the amine promoting side reactions.
Question: I am trying to perform an N-alkylation of an amine with this compound, but I am getting a low yield of the desired product and multiple spots on my TLC.
Answer: Low yields and multiple products in N-alkylation reactions are common. The primary issues are often over-alkylation and competing elimination reactions. Here is a guide to help you troubleshoot.
Troubleshooting Workflow for N-Alkylation
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing By-product Formation in 2-Bromo-1-(2-bromophenyl)ethanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(2-bromophenyl)ethanone. The focus is on minimizing by-product formation during the synthesis of 2-aryl-2H-indazoles, a common application of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is an α-haloketone, making it a valuable precursor for the synthesis of various heterocyclic compounds.[1][2] Its bifunctional nature, with two electrophilic sites (the α-carbon and the carbonyl carbon), allows for a range of reactions.[2] A primary application is in the synthesis of N-arylindazoles, which are important scaffolds in medicinal chemistry.[3][4]
Q2: What are the expected major by-products when reacting this compound with an arylhydrazine?
A2: In the synthesis of 2-aryl-2H-indazoles from this compound and an arylhydrazine, several by-products can form. The most common include:
-
1H-Indazole Regioisomer: Due to the two nitrogen atoms in the hydrazine, the cyclization can occur in two different ways, leading to the formation of the 1-aryl-1H-indazole as a regioisomeric by-product. The 1H-tautomer is generally more thermodynamically stable.
-
Hydrazone Intermediate: Incomplete reaction can result in the isolation of the intermediate hydrazone, formed by the initial condensation of the ketone and the hydrazine.
-
Azine By-product: The reaction of the hydrazone intermediate with another molecule of the ketone can lead to the formation of an azine.
-
Favorskii Rearrangement Product: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.
-
Debrominated Starting Material: If using catalytic methods, for instance with palladium, reductive debromination of the starting material can occur as a side reaction.
Q3: How can I control the regioselectivity to favor the formation of the desired 2H-indazole over the 1H-indazole?
A3: Achieving high regioselectivity is a common challenge in indazole synthesis. Several factors influence the N1 versus N2 substitution pattern:
-
Reaction Conditions: The choice of solvent and base is critical. For instance, in some systems, sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation, while acidic conditions can promote N2-alkylation.
-
Steric Hindrance: Bulky substituents on the reactants can influence the regiochemical outcome.
-
Catalyst System: In catalyst-driven reactions, the choice of ligand can play a significant role in directing the regioselectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired 2-aryl-2H-indazole | - Incomplete reaction. - Formation of multiple by-products. - Non-optimal reaction temperature. | - Increase reaction time or temperature, monitoring by TLC. - Optimize the choice of base and solvent (see table below). - Consider a catalyst system known for high regioselectivity, such as a palladium or copper catalyst. |
| Significant formation of the 1H-indazole regioisomer | - Reaction conditions favor the thermodynamically more stable 1H-isomer. | - Modify the solvent and base system. Some literature suggests that specific catalyst systems can highly favor the 2H isomer. - Explore kinetic versus thermodynamic control by adjusting the reaction temperature. |
| Presence of unreacted hydrazone intermediate | - Insufficient reaction time or temperature for the cyclization step. | - Increase the reaction time and/or temperature after the initial condensation. - Ensure the chosen base is sufficiently strong to promote the cyclization. |
| Formation of a Favorskii rearrangement product (a carboxylic acid derivative) | - Use of a strong, non-nucleophilic base that promotes enolate formation. | - Switch to a milder, more nucleophilic base. - Avoid strongly basic conditions if possible. |
| Isolation of debrominated starting material | - Reductive conditions, especially when using a palladium catalyst. | - Optimize the catalyst loading and reaction conditions. - Ensure the reaction is carried out under an inert atmosphere to prevent side reactions. |
Data on Reaction Condition Optimization
| Base | Solvent | Expected Predominant Product | Potential Major By-products |
| Triethylamine (Et3N) | Ethanol | Mixture of 1H- and 2H-indazoles | Hydrazone, Azine |
| Sodium Ethoxide (NaOEt) | Ethanol | 2H-indazole and/or Favorskii product | 1H-indazole, Hydrazone |
| Cesium Carbonate (Cs2CO3) | DMSO | 2H-indazole (often used in Pd-catalyzed reactions) | 1H-indazole, Debrominated starting material |
| Potassium Carbonate (K2CO3) | DMF | Mixture of 1H- and 2H-indazoles | Hydrazone |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-2H-Indazoles from this compound
Disclaimer: This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or DMSO) in a round-bottom flask, add the desired arylhydrazine (1.1 eq).
-
Base Addition: Add the chosen base (e.g., triethylamine, 1.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, while monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 2-aryl-2H-indazole.
Visualizations
Diagram 1: General Reaction Scheme for the Synthesis of 2-Aryl-2H-Indazole
Caption: Synthesis of 2-Aryl-3-(2-bromophenyl)-2H-indazole.
Diagram 2: Competing Pathways for 2H- and 1H-Indazole Formation
Caption: Regioselective cyclization pathways.
Diagram 3: Formation of Key By-products
Caption: Pathways to common reaction by-products.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
Technical Support Center: 2-Bromo-1-(2-bromophenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2-Bromo-1-(2-bromophenyl)ethanone (CAS: 49851-55-0). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to moisture, light, and heat.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | Minimizes degradation and potential side reactions. |
| Atmosphere | Inert (e.g., Argon or Nitrogen)[1] | Prevents reaction with atmospheric moisture and oxygen. |
| Light | Keep in a dark place[1] | Protects from light-induced degradation. |
| Container | Tightly sealed, appropriate for corrosives | Prevents moisture ingress and ensures safe containment. |
Q2: What is the typical shelf life of this compound?
Q3: What are the main decomposition pathways for this compound?
A3: this compound, like other α-bromoketones, is susceptible to decomposition through several pathways:
-
Hydrolysis: Reaction with moisture can lead to the formation of 1-(2-bromophenyl)ethanone and hydrogen bromide (HBr). The released HBr can further catalyze degradation.
-
Dehydrobromination: In the presence of bases, the compound can undergo elimination of HBr to form an α,β-unsaturated ketone.[4]
-
Photodegradation: Exposure to light can promote the formation of radical species, leading to a variety of degradation products.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: this compound is a corrosive and lachrymatory substance. It is essential to handle it in a well-ventilated fume hood and wear appropriate PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol formation, a respirator with an appropriate cartridge is necessary.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Unexpected Reaction Outcomes
Issue: A nucleophilic substitution reaction with this compound results in a low yield of the desired product and the formation of a major byproduct.
Possible Cause: The primary competing side reaction for α-bromoketones is base-induced dehydrobromination, leading to the formation of an α,β-unsaturated ketone.[4] This is especially prevalent with basic nucleophiles or when a base is used as an additive.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield nucleophilic substitution reactions.
Compound Discoloration
Issue: The solid this compound has developed a yellowish or brownish tint over time.
Possible Cause: Discoloration is often an indicator of decomposition. This can be due to exposure to light, moisture, or air. The color may result from the formation of small amounts of bromine or other degradation products.
Recommended Actions:
-
Assess Purity: Before use, analyze a small sample by an appropriate method such as HPLC or NMR to determine its purity.
-
Purification: If the purity is found to be compromised, recrystallization from a suitable solvent (e.g., a mixture of hexanes and ethyl acetate) may be necessary.
-
Proper Storage: Ensure that the remaining compound is stored under the recommended conditions (2-8°C, inert atmosphere, protected from light) to prevent further degradation.[1]
Experimental Protocol: Purity and Stability Assessment by HPLC
This protocol outlines a general method for assessing the purity of this compound and monitoring its stability over time. This method is based on typical conditions for analyzing similar aromatic ketones.[6][7][8]
Objective: To determine the purity of a sample of this compound and to quantify its degradation over time under specific storage conditions.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
-
Volumetric flasks
-
Autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (if used)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (if used)
-
Filter and degas the mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of a high-purity reference standard of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile |
| Gradient Program | 0-20 min: 50-90% Acetonitrile20-25 min: 90% Acetonitrile25-30 min: 50% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
For stability studies, store aliquots of the sample under the desired conditions and analyze at predetermined time points.
-
-
Data Interpretation:
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components (area percent method).
-
For stability studies, plot the percentage of the remaining parent compound against time.
-
References
- 1. This compound | 49851-55-0 [sigmaaldrich.com]
- 2. 2-溴苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-溴苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. bepls.com [bepls.com]
- 7. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Overcoming steric hindrance in reactions with 2-Bromo-1-(2-bromophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered α-bromo ketone, 2-Bromo-1-(2-bromophenyl)ethanone. The presence of a bromine atom on the ortho position of the phenyl ring introduces significant steric hindrance, which can impede or alter the course of common chemical transformations. This guide offers strategies, detailed protocols, and insights to overcome these challenges.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Issue 1: Low or No Yield in Standard Nucleophilic Substitution Reactions
-
Question: I am attempting a standard SN2 reaction with this compound using a common nucleophile, but the reaction is either not proceeding or giving very low yields. Why is this happening?
-
Answer: The primary reason for the low reactivity is the significant steric hindrance caused by the ortho-bromo substituent on the phenyl ring. This bulky group physically blocks the typical backside attack required for an SN2 mechanism, dramatically slowing down the reaction rate. Research has shown that ortho-substituents on phenacyl bromides decrease their reactivity towards nucleophilic displacement.[1][2]
Troubleshooting Steps:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.
-
Use a Less Hindered Nucleophile: If possible, opt for a smaller, less sterically demanding nucleophile.
-
Change the Solvent: Switching to a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the attacking species.
-
Consider Alternative Reaction Pathways: If direct substitution is unsuccessful, explore reactions that are more tolerant of steric hindrance, such as cyclocondensation reactions (e.g., Hantzsch thiazole synthesis, quinoxaline synthesis) where subsequent intramolecular steps drive the reaction forward.
-
Employ Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions by efficiently heating the reactants, potentially overcoming the steric barrier.
Issue 2: Unexpected Side Products are Observed
-
Question: I am observing the formation of unexpected products in my reaction with this compound, particularly when using a base. What could these be?
-
Answer: The most likely side reaction in the presence of a base is the Favorskii rearrangement .[3][4][5] This occurs when the base abstracts an α-proton, leading to the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative (e.g., an ester or amide, depending on the nucleophile/solvent system).
Troubleshooting Steps:
-
Control the Basicity: Use a non-nucleophilic, sterically hindered base if only deprotonation is desired, or carefully control the stoichiometry of the base.
-
Lower the Reaction Temperature: The Favorskii rearrangement is often favored at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.
-
Choose a Non-basic Nucleophile: If the desired reaction does not require a base, using a neutral or acidic nucleophile will prevent the Favorskii rearrangement.
-
Protect the Ketone: In multi-step syntheses, consider protecting the ketone functionality before performing reactions at the α-carbon.
Frequently Asked Questions (FAQs)
-
Q1: Is this compound suitable for Hantzsch thiazole synthesis?
-
A1: Yes, α-halo ketones are key starting materials for the Hantzsch thiazole synthesis.[6] Despite the steric hindrance, the reaction with a thioamide or thiourea can proceed, often driven by the formation of the stable aromatic thiazole ring. Optimization of reaction conditions, such as using a suitable solvent (e.g., ethanol) and controlling the temperature, may be necessary to achieve good yields.
-
-
Q2: Can I use this compound to synthesize quinoxalines?
-
A2: Yes, the condensation of α-halo ketones with 1,2-diamines is a common method for synthesizing quinoxalines.[7][8] The reaction typically proceeds via initial nucleophilic substitution followed by intramolecular cyclization and dehydration. The steric hindrance may slow down the initial substitution step, so heating or using a catalyst might be required.
-
-
Q3: How does the ortho-bromo substituent affect the reactivity compared to other substituted phenacyl bromides?
-
A3: Studies on ortho-substituted phenacyl bromides have shown a decrease in reactivity towards nucleophilic substitution.[1][2] While para-substituents with electron-withdrawing properties tend to increase the reaction rate, ortho-substituents, regardless of their electronic nature, generally decrease the rate due to steric effects.
-
-
Q4: Are there any specific catalysts that can enhance the reactivity of this compound in cross-coupling reactions?
-
A4: For Suzuki-Miyaura cross-coupling reactions involving aryl bromides, palladium catalysts are commonly used.[9][10] The choice of ligand is crucial when dealing with sterically hindered substrates. Bulky, electron-rich phosphine ligands can often improve the efficiency of the oxidative addition step and promote higher yields. Optimization of the catalyst system (palladium source, ligand, base, and solvent) is essential.
-
Data Presentation
Table 1: Comparison of Reaction Rates for Nucleophilic Substitution of Substituted α-Bromopropiophenones with tert-Butylamine.
| Substituent Position | Substituent | Rate Constant (k x 10³ L M⁻¹ min⁻¹) |
| para | -CH₃ | 12.7 |
| ortho | -F | 15.7 |
| - | H | 20.5 |
| para | -Cl | 20.0 |
| meta | -Cl | 23.6 |
| para | -CF₃ | 27.3 |
| ortho | -OCH₃ | 7.64 |
| ortho | -CH₃ | 5.31 |
| ortho | -Cl | 2.85 |
| ortho | -CF₃ | 2.40 |
Data adapted from a study on the reactivity of substituted phenacyl bromides, demonstrating the rate-decreasing effect of ortho-substituents.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a 2-amino-4-arylthiazole from an α-bromo ketone and thiourea.
-
Reactant Preparation: In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.1-1.5 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask.
-
Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Quinoxaline Synthesis
This protocol outlines the synthesis of a quinoxaline from an α-bromo ketone and a 1,2-diamine.
-
Reactant Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.
-
Addition of Diamine: Add an o-phenylenediamine (1.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux. The reaction can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.
Protocol 3: General Conditions for Favorskii Rearrangement
This protocol describes the conditions that may lead to the Favorskii rearrangement of an α-bromo ketone.
-
Reactant and Base: Dissolve this compound (1.0 eq) in an alcoholic solvent (e.g., methanol or ethanol).
-
Base Addition: Add a solution of a strong base, such as sodium hydroxide or sodium methoxide (1.1-2.0 eq), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat. The progress of the reaction can be followed by TLC or GC-MS.
-
Work-up: After the reaction is complete, neutralize the mixture with an acid. The product, a carboxylic acid or ester, is then extracted with an organic solvent and purified.
Mandatory Visualization
Caption: Reaction pathways of this compound.
Caption: Troubleshooting flowchart for reactions.
References
- 1. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. | Semantic Scholar [semanticscholar.org]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Favorskii Reaction [organic-chemistry.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
Technical Support Center: Improving Selectivity in 2-Bromo-1-(2-bromophenyl)ethanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of reactions involving 2-Bromo-1-(2-bromophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where selectivity is a critical issue for this compound?
A1: The most common reactions include the synthesis of benzofurans through reaction with phenols and Williamson-type ether syntheses. In these reactions, the key selectivity challenge is controlling O-alkylation versus C-alkylation of the phenol nucleophile. Additionally, depending on the substrate, there can be competition between intermolecular reaction and intramolecular cyclization.
Q2: How does the choice of base influence the selectivity of these reactions?
A2: The base plays a crucial role in determining the outcome of the reaction. Strong, non-nucleophilic bases are often preferred to deprotonate the phenol without competing in the substitution reaction. The choice of base can influence the equilibrium between the phenoxide and the free phenol, which in turn can affect the O- versus C-alkylation ratio. For instance, weaker bases like potassium carbonate (K₂CO₃) may favor O-alkylation in polar aprotic solvents.
Q3: What is the effect of the solvent on the O- versus C-alkylation of phenols with this compound?
A3: The solvent has a significant impact on the selectivity. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, tend to favor O-alkylation.[1] This is because they solvate the cation of the phenoxide but do not hydrogen bond with the oxygen atom, leaving it more nucleophilic. Protic solvents, like water or ethanol, can hydrogen bond with the phenoxide oxygen, shielding it and thus increasing the likelihood of C-alkylation.[1]
Q4: Can intramolecular cyclization be a competing reaction?
A4: Yes, if the substrate derived from this compound has a suitably positioned nucleophile, intramolecular cyclization can compete with the desired intermolecular reaction. The reaction conditions, such as temperature and concentration, can be adjusted to favor one pathway over the other.
Troubleshooting Guides
Problem 1: Low Yield of the Desired O-Alkylated Product (Ether or Benzofuran Precursor) and Formation of C-Alkylated Byproduct.
Possible Causes:
-
Incorrect Solvent Choice: Use of protic solvents can promote C-alkylation.
-
Sub-optimal Base: The base may not be effectively deprotonating the phenol, or it may be sterically hindering the O-alkylation.
-
High Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
Solutions:
-
Solvent Selection: Switch to a polar aprotic solvent like DMF, acetonitrile, or acetone to favor O-alkylation.[1]
-
Base Optimization: Employ a non-nucleophilic base such as potassium carbonate or cesium carbonate. The choice of base can be critical for achieving high selectivity.
-
Temperature Control: Run the reaction at a lower temperature to favor the kinetically controlled O-alkylation product. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid prolonged reaction times that could lead to side products.
Problem 2: Formation of Multiple Unidentified Byproducts.
Possible Causes:
-
Decomposition of Starting Material: this compound can be unstable under certain conditions, especially at elevated temperatures or in the presence of strong bases.
-
Side Reactions of the Product: The desired product may undergo further reactions under the reaction conditions.
-
Polysubstitution: The aromatic ring of the phenol may undergo multiple alkylations.
Solutions:
-
Reaction Monitoring: Closely monitor the reaction using TLC or HPLC to determine the optimal reaction time and prevent the formation of degradation products.
-
Purification of Starting Materials: Ensure the purity of this compound and the phenol before starting the reaction.
-
Control of Stoichiometry: Use a slight excess of the limiting reagent to ensure complete conversion and minimize side reactions.
-
Byproduct Identification: Isolate the major byproducts and characterize them using spectroscopic methods (NMR, MS) to understand the side reactions occurring.
Data Presentation
Table 1: Influence of Solvent on O- vs. C-Alkylation of 2-Naphthol with Benzyl Bromide (Illustrative for Phenacyl Bromides)
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) |
| Dimethylformamide (DMF) | High | Low |
| Trifluoroethanol (TFE) | Low | High |
This data is illustrative of the general trend for phenacyl bromides and highlights the importance of solvent selection. Specific ratios for this compound may vary.[1]
Table 2: Spectroscopic Data for Identification of this compound and a Potential O-Alkylated Product
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | 4.48 (s, 2H), 7.35-7.43 (m, 2H), 7.47-7.48 (m, 1H), 7.63-7.64 (m, 1H) | 34.19, 119.32, 128.42, 129.36, 131.27, 133.44, 137.95, 193.98 |
| 2-(2-Bromophenoxy)acetophenone (Exemplary O-alkylated product) | 5.3 (s, 2H), 6.9-7.8 (m, 9H) | 69.0, 113.5, 122.0, 124.0, 128.0, 128.5, 129.0, 133.0, 134.0, 155.0, 195.0 |
Note: The data for the O-alkylated product is a representative example and may vary depending on the specific phenol used.
Experimental Protocols
Key Experiment: Selective O-Alkylation of a Substituted Phenol
This protocol describes a general procedure for the selective O-alkylation of a phenol with this compound, aiming to minimize C-alkylation.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the substituted phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
Mandatory Visualizations
Caption: Competing O- vs. C-alkylation pathways.
Caption: Troubleshooting workflow for low selectivity.
References
Technical Support Center: Quenching Procedures for 2-Bromo-1-(2-bromophenyl)ethanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective quenching procedures for reactions involving 2-Bromo-1-(2-bromophenyl)ethanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching in reactions synthesizing this compound?
A1: The primary purpose of quenching is to neutralize any unreacted brominating agent (e.g., molecular bromine, Br₂) remaining in the reaction mixture after the α-bromination of 1-(2-bromophenyl)ethanone is complete. This is a critical step to prevent further unwanted side reactions, such as over-bromination, and to ensure the safe handling and purification of the final product.
Q2: What are the most common quenching agents used for this type of reaction?
A2: Common quenching agents for bromination reactions include aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), sodium metabisulfite (Na₂S₂O₅), and in some cases, a simple water quench followed by a wash with a mild base like sodium bicarbonate (NaHCO₃).[1][2][3]
Q3: What are the potential side reactions that can occur during the quenching and workup of this compound?
A3: The main side reactions of concern are:
-
Hydrolysis: The α-bromo ketone is susceptible to hydrolysis, especially in the presence of strong bases or prolonged exposure to water, which can lead to the formation of 2-hydroxy-1-(2-bromophenyl)ethanone.
-
Over-bromination: If the quenching is not effective, excess brominating agent can lead to the formation of di- or tri-brominated byproducts.[4]
-
Ring Bromination: While the primary reaction is α-bromination, some bromination on the aromatic ring can occur, especially with activated rings. However, the bromo-substituent on the phenyl ring of the starting material is deactivating, making this less likely.
Q4: My final product is a yellow oil or solid, is this normal?
A4: The crude product after quenching and initial extraction is often a yellow or brownish solid or oil.[5] This coloration can be due to residual bromine or other minor impurities. Purification via recrystallization or column chromatography is typically required to obtain a pure, off-white solid product.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent red/brown color after quenching | 1. Insufficient amount of quenching agent. 2. Inefficient mixing of the organic and aqueous layers. | 1. Add more of the quenching solution portion-wise until the color disappears.[4] 2. Ensure vigorous stirring to facilitate the reaction between the quenching agent in the aqueous phase and the bromine in the organic phase. |
| Low yield of isolated product | 1. Hydrolysis of the product during aqueous workup. 2. Product loss during extraction due to emulsion formation. 3. Incomplete precipitation or crystallization during purification. | 1. Minimize the contact time with aqueous solutions, especially basic ones. Use a saturated brine wash to reduce the solubility of the organic product in the aqueous layer.[4] 2. To break up emulsions, add a small amount of brine or a different organic solvent. 3. If recrystallizing, ensure the solution is adequately cooled and consider adding a seed crystal.[4] |
| Formation of a solid precipitate (sulfur) during quenching with sodium thiosulfate | The reaction of thiosulfate with bromine in acidic conditions can lead to the formation of elemental sulfur.[3][4] | 1. Consider using sodium bisulfite or sodium sulfite as an alternative quenching agent, as they are less prone to this issue in acidic media.[4][6] 2. If using thiosulfate, ensure the reaction mixture is not overly acidic before quenching. |
| Product is contaminated with the starting material | The initial bromination reaction did not go to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting material before quenching.[7] |
| Product contains di-brominated impurities | Over-bromination due to an excess of the brominating agent or prolonged reaction time. | Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise at a controlled temperature to prevent over-reaction.[4] |
Data Presentation
Table 1: Comparison of Common Quenching Agents for Bromination Reactions
| Quenching Agent | Typical Concentration | Key Advantages | Potential Drawbacks |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% aqueous solution | Highly effective at reducing bromine. | Can form elemental sulfur in acidic conditions, complicating purification.[3][4] |
| Sodium Bisulfite (NaHSO₃) | Saturated aqueous solution | Good alternative to thiosulfate in acidic media; less likely to form sulfur.[4][6] | May not be as rapid as thiosulfate for quenching large amounts of bromine. |
| Sodium Metabisulfite (Na₂S₂O₅) | ~1.3 M aqueous solution | Often used interchangeably with sodium bisulfite and is effective.[2] | Similar to sodium bisulfite. |
| Water (H₂O) followed by Sodium Bicarbonate (NaHCO₃) | N/A | Simple and readily available. The bicarbonate wash neutralizes any acidic byproducts.[1] | May be less effective for quenching large excesses of bromine and can promote hydrolysis if contact time is prolonged. |
Experimental Protocols
Representative Protocol for the Synthesis and Quenching of this compound
This protocol is a representative procedure based on the synthesis of analogous α-bromo ketones.[1][7]
1. Reaction Setup:
-
In a fume hood, dissolve 1-(2-bromophenyl)ethanone (1.0 eq.) in a suitable solvent such as ethyl ether or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[7]
-
Cool the solution in an ice bath.
2. Bromination:
-
Slowly add a solution of bromine (1.0 eq.) in the same solvent to the cooled and stirred solution of the ketone.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Quenching:
-
Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate with vigorous stirring until the red-brown color of bromine disappears.[4] Alternatively, a saturated aqueous solution of sodium bisulfite can be used.[6]
4. Workup:
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
5. Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for Quenching and Troubleshooting.
References
Validation & Comparative
1H NMR and 13C NMR analysis of 2-Bromo-1-(2-bromophenyl)ethanone
A comprehensive ¹H and ¹³C NMR analysis of 2-Bromo-1-(2-bromophenyl)ethanone is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of the compound's spectral data, benchmarked against structurally similar halogenated acetophenones. The experimental protocols for obtaining high-quality NMR data are also outlined, ensuring reproducibility.
Comparative ¹H and ¹³C NMR Data Analysis
The chemical structure of this compound, with its distinct aromatic and aliphatic regions, gives rise to a characteristic NMR spectrum. The electron-withdrawing effects of the bromine atoms and the carbonyl group significantly influence the chemical shifts of the neighboring protons and carbons.
A comparison with other substituted phenacyl bromides reveals trends in chemical shifts that can be attributed to the electronic effects of the substituents on the phenyl ring. For instance, electron-donating groups would be expected to shift the aromatic signals upfield, while additional electron-withdrawing groups would result in a downfield shift.
Quantitative Data Summary
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and a selection of analogous compounds. The data is presented to facilitate direct comparison.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) and Multiplicity |
| This compound | CDCl₃ | 7.62-7.64 (m, 1H), 7.46-7.48 (m, 1H), 7.39-7.42 (m, 1H), 7.35-7.37 (m, 1H), 4.49 (s, 2H)[1] |
| 2-Bromo-1-phenylethanone | CDCl₃ | 8.00 (d, J = 7.6 Hz, 2H), 7.63 (t, J = 7.6 Hz, 1H), 7.51 (t, J = 7.6 Hz, 2H), 4.48 (s, 2H)[2] |
| 2-Bromo-1-(4-bromophenyl)ethanone | CDCl₃ | 7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 4.12 (s, 2H)[2] |
| 2-Bromo-1-(2-chlorophenyl)ethanone | CDCl₃ | 7.62–7.65 (m, 1H), 7.47–7.43 (m, 2H), 7.40–7.35 (m, 1H), 4.53 (s, 2H)[2] |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | CDCl₃ | 194.58, 138.18, 133.34, 132.17, 129.36, 127.22, 118.72, 33.59[1] |
| 2-Bromo-1-phenylethanone | CDCl₃ | 191.3, 133.9, 128.9, 128.8, 31.0[2] |
| 2-Bromo-1-(4-bromophenyl)ethanone | CDCl₃ | 190.4, 132.6, 132.2, 130.4, 129.3, 30.4[2] |
| 2-Bromo-1-(2-chlorophenyl)ethanone | CDCl₃ | 194.0, 136.2, 132.8, 130.6, 130.5, 130.3, 137.2, 34.7[2] |
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Weighing the Sample : Accurately weigh 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[1]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid dissolution.[1]
-
Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.
-
Final Volume : Ensure the final volume of the solution in the NMR tube is between 4 and 5 cm in height.[1]
-
Capping : Cap the NMR tube to prevent solvent evaporation and contamination.[1]
NMR Data Acquisition
-
Spectrometer Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.
-
Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[1]
-
Shimming : The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp spectral lines.[1]
-
Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the signal-to-noise ratio.
-
Parameter Setup : Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Data Acquisition : Initiate the acquisition of the Free Induction Decay (FID) signal.
Data Processing
-
Fourier Transform : The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction : The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction : The baseline of the spectrum is corrected to be flat.
-
Referencing : The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integration and Peak Picking : The peak areas are integrated to determine the relative ratios of different nuclei, and the exact chemical shifts of the peaks are determined.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow of an NMR experiment, from sample preparation to final data analysis.
Caption: Workflow of NMR Spectroscopy from Sample Preparation to Spectral Analysis.
References
Comparative Analysis of the Mass Spectrometry of 2-Bromo-1-(2-bromophenyl)ethanone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the field of drug discovery and development, the precise structural elucidation of novel and existing compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information on the molecular weight and fragmentation patterns of organic molecules. This guide offers a comparative analysis of the mass spectrometric behavior of 2-Bromo-1-(2-bromophenyl)ethanone and its related derivatives, providing insights into their ionization and fragmentation characteristics. The data presented herein is crucial for the identification and characterization of these compounds in various research and development settings.
Introduction to Mass Spectrometry of Halogenated Acetophenones
This compound belongs to the class of α-halo ketones, which are important intermediates in organic synthesis. The presence of two bromine atoms significantly influences their behavior in mass spectrometry, particularly under electron ionization (EI), a common and robust ionization technique. EI is known as a "hard" ionization method, leading to extensive fragmentation that provides a detailed fingerprint of the molecule's structure.[1][2][3] The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a key diagnostic tool in the mass spectra of brominated compounds, resulting in characteristic M, M+2, and M+4 peaks for molecules containing one or two bromine atoms, respectively.[4]
This guide will compare the mass spectral data of compounds structurally related to this compound to predict its fragmentation pattern and facilitate the identification of its derivatives.
Comparative Mass Spectral Data
Table 1: Key Mass Spectral Data of 2-Bromo-1-phenylethanone (α-Bromoacetophenone)
| m/z | Relative Intensity | Proposed Fragment Ion |
| 198/200 | Moderate | [M]⁺ (Molecular Ion) |
| 105 | Base Peak | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
| 51 | Moderate | [C₄H₃]⁺ |
Table 2: Key Mass Spectral Data of 1-(2-bromophenyl)ethanone (o-Bromoacetophenone)
| m/z | Relative Intensity | Proposed Fragment Ion |
| 198/200 | High | [M]⁺ (Molecular Ion) |
| 183/185 | Base Peak | [M-CH₃]⁺ (Loss of methyl) |
| 155/157 | Moderate | [BrC₆H₄]⁺ |
| 76 | Moderate | [C₆H₄]⁺ |
Table 3: Key Mass Spectral Data of 2-Bromo-1-(3-bromophenyl)ethanone
| m/z | Relative Intensity | Proposed Fragment Ion |
| 276/278/280 | Moderate | [M]⁺ (Molecular Ion) |
| 183/185 | Base Peak | [BrC₆H₄CO]⁺ (Bromobenzoyl cation) |
| 155/157 | High | [BrC₆H₄]⁺ (Bromophenyl cation) |
| 76 | Moderate | [C₆H₄]⁺ |
Experimental Protocols
A standard method for the analysis of these compounds is Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable. A typical dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Oven Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
Mass Spectrometry (MS) Conditions:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
Caption: General workflow for GC-EI-MS analysis.
Predicted Fragmentation of this compound
Based on the fragmentation patterns of the related compounds, the mass spectrum of this compound (Molecular Weight: 277.94 g/mol [10]) is expected to exhibit the following key features:
-
Molecular Ion Peak: A cluster of peaks around m/z 276, 278, and 280, corresponding to the different isotopic combinations of the two bromine atoms.
-
Loss of Br: Fragmentation involving the loss of a bromine radical from the α-carbon is likely, leading to an ion at m/z 197/199.
-
α-Cleavage: The most prominent fragmentation pathway for phenacyl halides is the cleavage of the C-C bond between the carbonyl group and the α-carbon. This would result in the formation of a bromobenzoyl cation.
-
Formation of the Bromobenzoyl Cation: This would be a major fragment, observed at m/z 183/185 ([BrC₆H₄CO]⁺). This is expected to be the base peak, similar to what is seen for 2-bromo-1-(3-bromophenyl)ethanone.
-
-
Further Fragmentation of the Bromobenzoyl Cation: This cation can further lose a molecule of carbon monoxide (CO) to form the bromophenyl cation at m/z 155/157 ([BrC₆H₄]⁺).
-
Formation of the Phenyl Cation: Loss of the second bromine atom from the bromophenyl cation would lead to a fragment at m/z 77 ([C₆H₅]⁺), although this is less likely than the formation of the bromophenyl cation. A fragment at m/z 76 corresponding to [C₆H₄]⁺ is also possible.
Caption: Predicted fragmentation of this compound.
Comparison and Conclusion
The mass spectrometry of this compound and its derivatives is characterized by distinct fragmentation patterns dominated by the presence and position of the bromine atoms. The α-bromo group is readily cleaved, leading to the formation of a stable benzoyl or substituted benzoyl cation, which often represents the base peak in the spectrum. The bromine atom on the phenyl ring is more stable and tends to be retained in the major fragments.
For researchers in drug development, understanding these fragmentation pathways is critical for:
-
Structure Confirmation: Verifying the identity of synthesized compounds.
-
Impurity Profiling: Identifying and characterizing by-products in a reaction mixture.
-
Metabolite Identification: Determining the structure of metabolites in biological systems.
The predictable nature of the fragmentation of these halogenated compounds, particularly the characteristic isotopic patterns and α-cleavage, makes GC-MS a powerful tool for their analysis. The data and methodologies presented in this guide provide a solid foundation for the interpretation of mass spectra of this class of molecules, aiding in the acceleration of research and development efforts.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. asdlib.org [asdlib.org]
- 5. Ethanone, 1-(2-bromophenyl)- [webbook.nist.gov]
- 6. Ethanone, 2-bromo-1-(3-bromophenyl)- [webbook.nist.gov]
- 7. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 8. Ethanone, 1-(2-bromophenyl)- [webbook.nist.gov]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. This compound 95% | CAS: 49851-55-0 | AChemBlock [achemblock.com]
A Comparative Guide to the Biological Activity of 2-Bromo-1-phenylethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-bromo-1-phenylethanone derivatives, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of comprehensive screening data for a homologous series of 2-Bromo-1-(2-bromophenyl)ethanone derivatives, this document leverages experimental data from structurally related bromoacetophenone and brominated heterocyclic derivatives to provide a comparative framework and highlight key structure-activity relationships.
I. Comparative Analysis of Anticancer Activity
The cytotoxic potential of bromoacetophenone derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and, consequently, the cytotoxic effects of chemical compounds.[1]
Table 1: Cytotoxicity of Brominated Acetophenone Derivatives (5a-e) Against Various Human Cancer Cell Lines [2]
| Compound | MCF-7 (Breast) IC50 (µg/mL) | A549 (Alveolar) IC50 (µg/mL) | Caco2 (Colorectal) IC50 (µg/mL) | PC3 (Prostate) IC50 (µg/mL) | MCF12F (Normal Breast) IC50 (µg/mL) |
| 5a | > 100 | > 100 | > 100 | > 100 | > 100 |
| 5b | > 100 | > 100 | > 100 | > 100 | > 100 |
| 5c | < 10 | 11.80 ± 0.89 | 18.40 ± 4.70 | < 10 | > 100 |
| 5d | > 100 | > 100 | > 100 | > 100 | > 100 |
| 5e | > 100 | > 100 | > 100 | > 100 | > 100 |
Data presented as mean ± standard deviation.
Notably, compound 5c , which possesses an O-methyl acetate group in the ortho position, demonstrated the highest cytotoxicity against all tested tumor cell lines, with IC50 values below 10 µg/mL for breast and prostate cancer cells.[2] Importantly, this derivative exhibited low cytotoxicity against the normal breast epithelial cell line MCF12F, suggesting a degree of selectivity for cancer cells.[2]
In another study, a chalcone derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, synthesized from 2-hydroxyacetophenone and 2-bromo-4,5-dimethoxybenzaldehyde, was tested against the MCF-7 breast cancer cell line.[3] This compound exhibited moderate activity with an IC50 value of 42.19 µg/mL.[3]
II. Comparative Analysis of Antimicrobial Activity
Derivatives of 2-bromo-1-phenylethanone are also being investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed activity against Gram-positive bacteria, with MIC values ranging from 2.5 to 5.0 mg/mL.[4] Interestingly, the study noted that the presence of bromine, as opposed to chlorine, on the benzanilide ring decreased the antimicrobial effect.[4]
Research on bromophenol derivatives has also shown significant antibacterial activity against Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA).[5]
Table 2: Minimum Inhibitory Concentration (MIC) of Bromophenol Derivatives [5]
| Compound | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 1 | 24 | 780 |
| 2 | 24 | 780 |
| Ampicillin | 10 | Inactive |
| Tetracycline | 30 | 70 |
| Tobramycin | 25 | 15 |
Compounds 1 and 2 demonstrated good antibacterial activity against S. aureus, with MIC values lower than the standard antibiotics tetracycline and tobramycin.[5]
III. Experimental Protocols
A. In Vitro Anticancer Activity Screening: MTT Assay
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
B. In Vitro Antimicrobial Activity Screening: Broth Microdilution Method (MIC Determination)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
IV. Visualizing Experimental Workflows
Anticancer Activity Screening Workflow
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Antimicrobial Activity Screening Workflow
Caption: Workflow for in vitro antimicrobial activity screening (MIC determination).
V. Signaling Pathways
Currently, there is a lack of specific, well-defined signaling pathways in the public domain that are directly modulated by this compound derivatives. Further research is required to elucidate the precise molecular mechanisms underlying their observed biological activities. Potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer cell proliferation or microbial survival. For instance, some α-bromoacetophenone derivatives have been shown to act as inhibitors of protein tyrosine phosphatases (PTPs), which are critical components of cellular signaling pathways.[1]
Conclusion
This guide provides a comparative analysis of the biological activity of derivatives structurally related to this compound, highlighting their potential as anticancer and antimicrobial agents. The presented data underscores the importance of the substitution patterns on the phenyl ring for biological activity. The provided experimental protocols and workflows offer a foundational framework for the screening and evaluation of novel derivatives. Further investigation into the specific mechanisms of action and signaling pathways of these compounds is warranted to facilitate the development of new therapeutic agents.
References
A Comparative Crystallographic Guide to 2-Bromo-1-(2-bromophenyl)ethanone and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for 2-Bromo-1-(2-bromophenyl)ethanone and a series of its structural analogues. While the crystal structure for this compound itself is not publicly available in crystallographic databases, this guide compiles data for closely related compounds to facilitate understanding of the structural effects of substituent placement on the phenyl ring. The information presented is intended to aid researchers in the fields of medicinal chemistry, materials science, and drug development in their structural analysis and design endeavors.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for several analogues of this compound. These compounds were selected to illustrate the impact of different substituents at various positions on the phenyl ring on the resulting crystal packing and unit cell dimensions.
Table 1: Crystallographic Data for 2-Bromo-1-phenylethanone Analogues
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 2-Bromo-1-phenylethanone | C₈H₇BrO | Orthorhombic | Pca2₁ | 4.1459(2) | 9.6731(5) | 18.8178(9) | 90 | 90 | 90 | 754.66(6) | 4 |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | C₈H₇BrO₂ | Monoclinic | P2₁/c | 8.6495(15) | 15.052(3) | 14.3562(19) | 90 | 123.224(7) | 90 | 1563.5(5) | 8 |
| 2-Bromo-1-(4-methoxyphenyl)ethanone[1] | C₉H₉BrO₂ | Monoclinic | P2₁/c | 7.7360(15) | 12.441(3) | 10.048(2) | 90 | 111.42(3) | 90 | 900.3(4) | 4 |
| 2-Bromo-1-(3-nitrophenyl)ethanone | C₈H₆BrNO₃ | Triclinic | P-1 | 8.8259(7) | 8.8651(8) | 11.6775(8) | 74.691(7) | 75.174(7) | 78.681(7) | 843.76(12) | 4 |
Experimental Protocols
The following sections detail generalized procedures for the synthesis of 2-bromo-1-phenylethanone analogues and the subsequent analysis by single-crystal X-ray diffraction.
Synthesis of 2-Bromo-1-phenylethanone Analogues
A common method for the synthesis of these compounds is the bromination of the corresponding substituted acetophenone.
Materials:
-
Substituted acetophenone (1 equivalent)
-
Bromine (1 equivalent) or N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Solvent (e.g., ethyl ether, chloroform, or a mixture of PEG-400 and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
For some reactions, a catalyst like anhydrous aluminum chloride or a radical initiator like benzoyl peroxide may be used.
Procedure:
-
The substituted acetophenone is dissolved in an appropriate solvent in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
If required, a catalytic amount of a catalyst is added.
-
Bromine or a solution of NBS is added dropwise to the stirred reaction mixture.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is separated, dried over anhydrous sodium or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain crystals suitable for X-ray diffraction.
Single-Crystal X-ray Crystallography
High-quality single crystals are selected for X-ray diffraction analysis to determine the three-dimensional atomic structure.
Procedure:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The diffraction data are collected at a specific temperature, often low temperatures like 100 K or 200 K, to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Data Analysis: The final refined structure provides information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of 2-bromo-1-phenylethanone analogues.
Caption: Experimental workflow for synthesis and crystallographic analysis.
References
A Comparative Analysis of 2-Bromo-1-(2-bromophenyl)ethanone Reactivity in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Bromo-1-(2-bromophenyl)ethanone with its structural isomers and other substituted α-bromoacetophenones, supported by experimental data. The focus is on its application in the Hantzsch thiazole synthesis, a cornerstone reaction in medicinal chemistry for the generation of biologically active 2-aminothiazole scaffolds.
Introduction to this compound
This compound is a halogenated derivative of acetophenone, featuring two bromine atoms: one on the α-carbon of the ethanone moiety and another at the ortho position of the phenyl ring. Its chemical structure, possessing two reactive sites, makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. The reactivity of the α-bromo group is of primary interest, as it is susceptible to nucleophilic substitution, making it a key synthon for introducing the acetophenone framework into larger molecules.
Comparative Reactivity in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide-containing reactant, most commonly thiourea. This reaction is a crucial tool in drug discovery, as the 2-aminothiazole core is a privileged scaffold found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The reactivity of α-bromoacetophenones in the Hantzsch synthesis can be influenced by the nature and position of substituents on the phenyl ring. To understand the impact of the ortho-bromo substituent in this compound, a comparison with its meta- and para-isomers, as well as with other substituted phenacyl bromides, is essential.
Data Presentation: Hantzsch Thiazole Synthesis Yields
The following table summarizes the yields of 2-aminothiazole derivatives obtained from the reaction of various substituted phenacyl bromides with thiourea under similar reaction conditions. This data allows for a comparative assessment of the reactivity of this compound.
| α-Bromoacetophenone Derivative | Substituent on Phenyl Ring | Reaction Time (min) | Yield (%) | Reference |
| 2-Bromo-1-phenylethanone | H | 15 | 96 | [1] |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 4-Cl | 15 | 94 | [1] |
| This compound | 2-Br | 15-20 | 85 | [2] |
| 2-Bromo-1-(4-bromophenyl)ethanone | 4-Br | 15 | 92 | [1] |
| 2-Bromo-1-(4-methylphenyl)ethanone | 4-CH₃ | 15 | 95 | [1] |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-OCH₃ | 15 | 93 | [1] |
| 2-Bromo-1-(3-hydroxyphenyl)ethanone | 3-OH | 15-20 | 88 | [2] |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 4-F | 15-20 | 90 | [2] |
Analysis of Reactivity:
The data indicates that this compound exhibits high reactivity in the Hantzsch thiazole synthesis, affording a good yield of the corresponding 2-aminothiazole derivative. While its yield is slightly lower than that of the unsubstituted, para-chloro, para-bromo, and para-methyl substituted analogues, it remains a highly efficient substrate for this transformation. Notably, one study suggests that there is no significant difference in product yields based on the electronic nature (electron-donating or electron-withdrawing) of the substituent on the phenyl ring under their specific reaction conditions[1]. The slightly lower yield for the ortho-bromo isomer could potentially be attributed to steric hindrance near the reaction center, although the effect appears to be minimal under the reported conditions.
Experimental Protocols
General Experimental Protocol for Hantzsch Thiazole Synthesis
This protocol describes a rapid and efficient synthesis of 4-substituted-2-aminothiazoles from substituted phenacyl bromides and thiourea using a copper silicate catalyst[3].
Materials:
-
Substituted phenacyl bromide (e.g., this compound) (1 mmol)
-
Thiourea (1.2 mmol)
-
Copper silicate catalyst (10 mol%)
-
Ethanol (5 mL)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Crushed ice
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Hexane and Ethyl acetate for TLC mobile phase
Procedure:
-
To a round bottom flask, add the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%).
-
Add 5 mL of ethanol to the flask.
-
The reaction mixture is refluxed at 78°C with stirring.
-
The progress of the reaction is monitored by thin-layer chromatography using a mobile phase of hexane:ethyl acetate (8:3).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The catalyst is separated by filtration.
-
The filtrate is then poured over crushed ice to precipitate the solid product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from hot ethanol.
-
The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR)[3].
Mandatory Visualizations
Logical Relationship: Reactivity of Substituted Phenacyl Bromides
Caption: Factors influencing the reactivity of substituted phenacyl bromides.
Signaling Pathway: Intrinsic Apoptosis Induced by 2-Aminothiazole Derivatives
Derivatives of 2-aminothiazoles, synthesized from α-bromoacetophenones, have demonstrated potent anticancer activity by inducing apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism through which these compounds exert their cytotoxic effects.
Caption: Intrinsic apoptosis pathway initiated by 2-aminothiazole derivatives.
Conclusion
This compound is a reactive and valuable substrate for the synthesis of 2-aminothiazole derivatives via the Hantzsch reaction. Its reactivity is comparable to other substituted phenacyl bromides, with electronic and steric factors playing a role in the reaction outcome. The resulting 2-aminothiazole compounds are of significant interest in medicinal chemistry due to their potential to induce apoptosis in cancer cells, highlighting the importance of this compound as a key building block in the development of novel therapeutics.
References
A Comparative Mechanistic Analysis of Reactions Involving 2-Bromo-1-(2-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mechanistic pathways in reactions involving 2-bromo-1-(2-bromophenyl)ethanone and its analogs. While specific kinetic data for the title compound is limited in publicly available literature, this document extrapolates from comprehensive studies on structurally similar α-bromoacetophenones to predict its reactivity. This analysis is crucial for anticipating reaction outcomes, optimizing synthetic routes, and designing novel molecular entities in the field of medicinal chemistry and materials science.
Nucleophilic Substitution Reactions: A Comparative Perspective
The primary reaction pathway for α-halo ketones, such as this compound, is the bimolecular nucleophilic substitution (SN2) reaction. The presence of the carbonyl group significantly enhances the reactivity of the adjacent α-carbon towards nucleophilic attack compared to simple alkyl halides. This is attributed to the electron-withdrawing nature of the carbonyl group, which polarizes the C-Br bond and stabilizes the transition state.
Comparison of Reaction Rates with Alternative Substrates
Kinetic studies on various substituted phenacyl bromides provide a framework for predicting the reactivity of this compound. The rate of SN2 reactions is sensitive to the electronic nature of the substituents on the phenyl ring.
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Temperature (°C) |
| 2-Bromo-1-phenylethanone | Aniline | Methanol | 1.85 x 10⁻⁴ | 35 |
| 2-Bromo-1-(4-methylphenyl)ethanone | Aniline | Methanol | 2.50 x 10⁻⁴ | 35 |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Aniline | Methanol | 3.15 x 10⁻⁴ | 35 |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Aniline | Methanol | 1.20 x 10⁻⁴ | 35 |
| 2-Bromo-1-(4-nitrophenyl)ethanone | Aniline | Methanol | 0.58 x 10⁻⁴ | 35 |
| 2-Bromo-1-phenylethanone | Thioglycolic Acid | Methanol | - | - |
| 2-Bromo-1-(4-nitrophenyl)ethanone | Thioglycolic Acid | Methanol | - | - |
| 2-Bromo-1-phenylethanone | Thiophenol | Methanol | - | - |
| 2-Bromo-1-(4-nitrophenyl)ethanone | Thiophenol | Methanol | - | - |
Note: The data for aniline reactions is extrapolated from studies on analogous phenacyl chlorides.[1] Data for thiol nucleophiles is available, though specific rate constants require further consultation of the source material.[2] The ortho-bromo substituent in this compound is expected to exert both a steric and electronic effect, likely resulting in a moderately decreased reaction rate compared to the unsubstituted phenacyl bromide due to steric hindrance at the reaction center.
Mechanistic Pathways
The reactions of this compound are expected to predominantly follow an SN2 mechanism. However, depending on the reaction conditions and the nature of the nucleophile, other pathways may become competitive.
SN2 Pathway
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the bromide ion departs simultaneously. This is the most common pathway for reactions with a wide range of nucleophiles, including amines, thiolates, and carboxylates.
Caption: Generalized SN2 reaction pathway.
Potential for Competing Mechanisms
Under certain conditions, such as with strong, sterically hindered bases, an elimination (E2) reaction can compete with substitution to form an α,β-unsaturated ketone. Furthermore, computational studies on related α-bromoacetophenones suggest the possibility of an epoxidation reaction in the presence of certain nucleophiles like methoxide.[3]
Synthesis of this compound
A common and efficient method for the synthesis of α-bromo ketones is the α-bromination of the corresponding acetophenone.
Caption: Synthetic workflow for this compound.
Experimental Protocols
General Procedure for SN2 Reaction Kinetic Studies
The kinetic data presented in this guide can be obtained using established conductometric methods.[1]
-
Solution Preparation: Prepare stock solutions of the desired 2-bromo-1-(aryl)ethanone and the nucleophile (e.g., aniline) in anhydrous methanol.
-
Temperature Control: Maintain the reaction temperature at a constant 35 ± 0.1 °C using a thermostatically controlled water bath.
-
Conductance Measurement: Immerse a conductivity cell into the nucleophile solution and record the initial conductance (G₀).
-
Reaction Initiation: Rapidly add a known volume of the phenacyl bromide stock solution to the reaction vessel with vigorous stirring and simultaneously start a timer.
-
Data Acquisition: Record the conductance (Gt) at regular time intervals until the reaction is approximately 80-90% complete.
-
Data Analysis: The second-order rate constant (k₂) can be determined by plotting 1/(G∞ - Gt) against time, where G∞ is the conductance at infinite time.
Synthesis of this compound[4]
-
Reaction Setup: In a jacketed reactor, mix 1-(2-bromophenyl)ethanone (1.0 eq) and N-bromosuccinimide (NBS) (1.0 eq) in a mixture of PEG-400 and water.
-
Sonication: Subject the reaction mixture to ultrasound irradiation (e.g., 25 kHz) at a controlled temperature (e.g., 80 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Conclusion
This guide provides a comparative analysis of the mechanistic aspects of reactions involving this compound, based on the established reactivity of analogous α-bromoacetophenones. The predominant reaction pathway is anticipated to be SN2, with the reaction rate being influenced by the electronic and steric effects of the ortho-bromo substituent. The provided experimental protocols offer a starting point for further investigation and utilization of this versatile chemical intermediate in synthetic and medicinal chemistry. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and data.
References
A Comparative Guide to the Characterization of Impurities in 2-Bromo-1-(2-bromophenyl)ethanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 2-Bromo-1-(2-bromophenyl)ethanone, with a focus on the characterization and quantification of process-related impurities. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for both the synthesis and the analytical methods used for impurity profiling, supported by representative experimental data.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance, as impurities can carry over into the final drug substance, potentially affecting its stability, biological activity, and safety profile. The formation of impurities is highly dependent on the chosen synthetic route and reaction conditions. This guide compares two common methods for the synthesis of this compound: bromination using N-Bromosuccinimide (NBS) and bromination using elemental Bromine (Br₂).
Comparison of Synthetic Methodologies and Impurity Profiles
The choice of brominating agent is a critical factor that influences the impurity profile of the final product. Below is a comparison of two prevalent methods. The quantitative data presented is representative of typical outcomes for the bromination of substituted acetophenones.
Table 1: Comparison of Synthetic Methods and Representative Impurity Profiles
| Parameter | Method A: NBS/Ultrasound | Method B: Bromine/Acetic Acid |
| Starting Material | 2'-Bromoacetophenone | 2'-Bromoacetophenone |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) |
| Solvent | PEG-400/Water | Acetic Acid |
| Typical Yield | ~92% | ~85% |
| Key Advantages | High yield, milder conditions, avoids use of elemental bromine. | Readily available and inexpensive reagents. |
| Key Disadvantages | Formation of succinimide byproduct, which can be challenging to remove. | Use of highly corrosive and toxic elemental bromine, potential for over-bromination. |
| Representative Impurity Profile | ||
| This compound | ~97.5% | ~96.0% |
| 2'-Bromoacetophenone (Unreacted) | ~1.0% | ~1.5% |
| 2,2-Dibromo-1-(2-bromophenyl)ethanone | ~0.5% | ~2.0% |
| Succinimide | ~1.0% | Not Applicable |
| Other unidentified impurities | <0.1% | <0.5% |
Potential Impurities and Their Origin
A thorough understanding of potential impurities is the first step in developing effective control strategies.
-
2'-Bromoacetophenone (Starting Material): Incomplete conversion during the reaction leads to the presence of the starting material in the final product.
-
2,2-Dibromo-1-(2-bromophenyl)ethanone (Over-bromination Product): This impurity arises from the further reaction of the desired monobrominated product with the brominating agent. Its formation is more prevalent in methods that use stronger brominating conditions, such as with elemental bromine.
-
Succinimide (Byproduct): In syntheses employing NBS, the succinimide byproduct is formed. Due to its polarity, it can sometimes be challenging to completely remove from the desired product through standard workup procedures.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for consistent synthesis and accurate impurity analysis.
Synthesis Protocols
Method A: Synthesis of this compound using NBS/Ultrasound [2]
-
In a jacketed reactor, a mixture of 2'-bromoacetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) is prepared in a 1:2 mixture of PEG-400 and water (5 mL).
-
The reaction mixture is subjected to sonication using an ultrasonic horn (25 kHz frequency) at 40% amplitude.
-
The temperature of the reaction is maintained at 80°C by circulating water through the reactor jacket.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with dichloromethane.
-
The organic layer is collected and the solvent is evaporated under reduced pressure to yield the crude product.
Method B: Synthesis of this compound using Bromine/Acetic Acid
-
To a solution of 2'-bromoacetophenone (1.0 eq) in glacial acetic acid, a solution of bromine (1.05 eq) in acetic acid is added dropwise at room temperature with constant stirring.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.
-
Once the reaction is complete, the mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water to remove acetic acid and HBr, and then washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
The crude product is dried under vacuum.
Analytical Protocols for Impurity Characterization
Accurate characterization of impurities requires robust analytical methods.
1. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% phosphoric acid (Solvent A). A similar method has been used for related compounds.[3][4]
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
Table 2: Representative HPLC Data
| Peak | Compound | Retention Time (min) | Area % (Method A) | Area % (Method B) |
| 1 | Succinimide | ~3.5 | 1.0 | - |
| 2 | 2'-Bromoacetophenone | ~15.2 | 1.0 | 1.5 |
| 3 | This compound | ~18.5 | 97.5 | 96.0 |
| 4 | 2,2-Dibromo-1-(2-bromophenyl)ethanone | ~21.1 | 0.5 | 2.0 |
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Confirmation
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization Energy: 70 eV
-
Mass Range: 50-400 amu
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
Table 3: Expected Mass Spectra Data for Key Compounds
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 2'-Bromoacetophenone | 199.04 | 198/200 (M+), 183/185 ([M-CH₃]⁺), 155/157, 76 |
| This compound | 277.94 | 276/278/280 (M+), 183/185 ([M-CH₂Br]⁺), 155/157, 76 |
| 2,2-Dibromo-1-(2-bromophenyl)ethanone | 356.84 | 354/356/358/360 (M+), 183/185 ([M-CHBr₂]⁺), 155/157, 76 |
Visualization of Workflows
Logical Workflow for Impurity Identification and Characterization
Caption: Logical workflow for the identification and characterization of impurities.
Signaling Pathway of Impurity Formation (Method B)
Caption: Pathway for the formation of the dibrominated impurity.
Conclusion
The selection of a synthetic method for this compound has a significant impact on the impurity profile of the final product. The NBS/ultrasound method offers higher yields and avoids the use of hazardous elemental bromine, but requires careful control of the purification process to remove the succinimide byproduct. The bromine/acetic acid method is simpler in terms of reagents but tends to produce a higher percentage of the over-brominated impurity, 2,2-dibromo-1-(2-bromophenyl)ethanone.
A robust analytical strategy employing both HPLC for quantification and GC-MS for identification is crucial for the comprehensive characterization of all potential impurities. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers and drug development professionals in producing high-purity this compound and ensuring the quality of subsequent pharmaceutical manufacturing processes.
References
- 1. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
- 4. Separation of Succinimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Synthetic Precursors for Benzofuran Derivatives: Benchmarking 2-Bromo-1-(2-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzofurans, a core scaffold in numerous pharmacologically active compounds, relies on the selection of appropriate starting materials. This guide provides an objective comparison of 2-Bromo-1-(2-bromophenyl)ethanone against other common synthetic precursors for the preparation of 2-arylbenzofurans. The performance of these precursors is evaluated based on reaction yield, conditions, and overall efficiency, supported by experimental data from peer-reviewed literature.
Performance Comparison of Synthetic Precursors
The following table summarizes the quantitative data for the synthesis of 2-phenylbenzofuran, a representative 2-arylbenzofuran, using different synthetic precursors. This allows for a direct comparison of their efficacy under various catalytic systems.
| Precursor 1 | Precursor 2 | Catalytic System/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | Cs₂CO₃, CuI (5 mol%) | MeCN | 85 | 12 | 65 | [1] |
| o-Iodophenol | Phenylacetylene | Pd(PEPPSI complex) (2 mol%), K₃PO₄ | DMSO | 90 | 10 | 81 | [2] |
| Salicylaldehyde | Phenacyl bromide | K₂CO₃ | DMF | Reflux | 4-6 | Not Specified | [3] |
| 2-Hydroxystilbene | - | PhI(OAc)₂, m-CPBA | MeCN | RT | - | Good to Excellent | [1][4] |
| o-Alkynylphenol | - | Au(I) or other catalysts | Various | Various | - | Good to Excellent | [1] |
Experimental Protocols
Detailed methodologies for the key synthetic routes compared above are provided to allow for replication and further investigation.
Protocol 1: Synthesis of 2-Phenylbenzofuran from this compound and Phenol
This method involves a copper-catalyzed intramolecular C-O bond formation.
-
Materials: this compound, Phenol, Cesium Carbonate (Cs₂CO₃), Copper(I) Iodide (CuI), Acetonitrile (MeCN).
-
Procedure:
-
To a dried reaction vessel, add this compound (1.0 mmol), phenol (1.2 mmol), and Cesium Carbonate (3.5 equiv.).
-
Add Copper(I) Iodide (5 mol%) to the mixture.
-
Add anhydrous acetonitrile as the solvent.
-
Heat the reaction mixture to 85 °C and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-phenylbenzofuran.[1]
-
Protocol 2: One-Pot Synthesis of 2-Phenylbenzofuran via Domino Sonogashira Coupling/Cyclization
This protocol utilizes a palladium-catalyzed reaction between an o-iodophenol and a terminal alkyne.[2]
-
Materials: 2-Iodophenol, Phenylacetylene, Palladium PEPPSI complex, Potassium Phosphate (K₃PO₄), Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
In a reaction vial, combine 2-iodophenol (0.50 mmol), phenylacetylene (0.60 mmol), and K₃PO₄ (1.00 mmol).
-
Add the palladium complex (2 mol%) and DMSO (ca. 2 mL).
-
Heat the resulting reaction mixture at 90 °C for 10 hours.
-
After cooling to room temperature, quench the reaction with water (ca. 20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL) and dry the combined organic layers over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 2-phenylbenzofuran.[2]
-
Protocol 3: Synthesis of 2-Arylbenzofurans from Salicylaldehydes and α-Bromoacetophenones
This is a classical approach involving a base-mediated condensation.
-
Materials: Substituted Salicylaldehyde, Substituted α-Bromoacetophenone (Phenacyl bromide derivative), Anhydrous Potassium Carbonate (K₂CO₃), Acetonitrile.
-
Procedure:
-
A mixture of the appropriate salicylaldehyde (1.0 eq), a substituted α-bromo acetophenone (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in acetonitrile is refluxed for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-arylbenzofuran.[5]
-
Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic methodologies discussed.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-1-(2-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 2-Bromo-1-(2-bromophenyl)ethanone, ensuring laboratory safety and operational integrity.
Handling this compound (CAS No. 49851-55-0) in a laboratory setting requires stringent adherence to safety protocols due to its hazardous nature. This guide provides essential information on the necessary personal protective equipment (PPE), procedural steps for its use, and appropriate disposal methods to minimize risk and ensure a safe research environment.
Hazard and Exposure Data
Based on available safety data, this compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] Due to its corrosive nature, appropriate personal protective equipment is mandatory to prevent chemical burns and other injuries. While specific occupational exposure limits have not been established, all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
| Data Point | Value | Source |
| CAS Number | 49851-55-0 | [1] |
| Molecular Formula | C8H6Br2O | [3] |
| Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [1] |
| Signal Word | Danger | [1] |
| GHS Pictograms | GHS05 (Corrosion)GHS07 (Exclamation Mark) | [1] |
| Boiling Point | 90-92°C / 0.02mm | [3] |
| Occupational Exposure Limits | Not available | |
| Glove Breakthrough Time | Not available for this specific compound. General guidance for halogenated aromatic ketones suggests using butyl rubber or laminate film gloves for prolonged contact. Nitrile gloves may be suitable for splash protection but should be changed immediately upon contamination. | [4][5][6] |
Personal Protective Equipment (PPE) Protocol
A systematic approach to the selection and use of PPE is critical. The following protocol outlines the necessary steps for handling this compound.
Engineering Controls
-
Fume Hood: All manipulations of the compound, including weighing, transferring, and use in reactions, must be performed in a certified chemical fume hood to prevent the inhalation of vapors or dust.[2]
-
Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[2]
Required Personal Protective Equipment
-
Eye and Face Protection:
-
Chemical Splash Goggles: Wear chemical splash goggles that conform to ANSI Z87.1 standards.
-
Face Shield: In addition to goggles, a face shield must be worn to protect the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Due to the corrosive nature of this compound, select gloves with high resistance to halogenated organic compounds. Butyl rubber or laminate film ("SilverShield") gloves are recommended for extended contact.[4][5][6] For incidental contact, nitrile gloves may be used, but they must be inspected before each use and replaced immediately if contaminated or damaged.[4] Consider double-gloving for added protection.
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant or 100% cotton laboratory coat should be worn and fully buttoned to protect against skin contact.
-
Chemical-Resistant Apron: When handling significant quantities, a chemical-resistant apron worn over the lab coat is recommended.
-
Closed-Toed Shoes: Sturdy, closed-toed shoes are mandatory in the laboratory.
-
-
Respiratory Protection:
Donning and Doffing PPE
Following the correct sequence for putting on and taking off PPE is crucial to prevent self-contamination.[11][12][13][14]
Donning Sequence (Bottom-Up):
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, don the respirator and perform a fit check.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (Alphabetical):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Gown/Lab Coat: Remove the lab coat by turning it inside out and rolling it into a bundle.
-
Mask/Respirator: Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound and any materials that have come into contact with it (e.g., contaminated gloves, weigh paper, absorbent materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
-
Container Management:
-
Ensure all waste containers are in good condition and compatible with the chemical.
-
Label all containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
-
Keep waste containers closed except when adding waste.
-
-
Final Disposal:
-
Empty Container Disposal:
-
Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
-
Visual Workflow for PPE Selection
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. heightechsafety.com.au [heightechsafety.com.au]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. esafetysupplies.com [esafetysupplies.com]
- 8. legionsafety.com [legionsafety.com]
- 9. 3M organic vapors & acid gases cartridge for half & full facepieces. | Sylprotec.com [sylprotec.com]
- 10. pksafety.com [pksafety.com]
- 11. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 12. munglobal.com.au [munglobal.com.au]
- 13. Donning and Doffing of Personal Protective Equipment (PPE) | Tampa General Hospital [tgh.org]
- 14. healthcarecompliancepros.com [healthcarecompliancepros.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
